molecular formula C21H21FN4O3 B1243445 Pradofloxacin CAS No. 195532-12-8

Pradofloxacin

Cat. No.: B1243445
CAS No.: 195532-12-8
M. Wt: 396.4 g/mol
InChI Key: LZLXHGFNOWILIY-APPDUMDISA-N
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Description

Pradofloxacin is a third-generation veterinary fluoroquinolone antibacterial agent recognized for its broad-spectrum activity and enhanced potency against a wide range of Gram-positive and Gram-negative bacteria, including anaerobic organisms . Its primary research value lies in its unique dual-targeting mechanism of action. Unlike earlier fluoroquinolones, this compound simultaneously inhibits two essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV, which are critical for DNA replication, transcription, and recombination . This concurrent targeting is a key area of study for overcoming bacterial resistance, as it necessitates rare, simultaneous mutations in both enzyme targets for resistance to develop . Research into its efficacy often focuses on its activity against pathogens associated with swine respiratory disease (SRD) and bovine respiratory disease (BRD) . Studies have detailed its minimum inhibitory concentration (MIC) and mutant prevention concentration (MPC) against key pathogens such as Actinobacillus pleuropneumoniae , Pasteurella multocida , Streptococcus suis , Bordetella bronchiseptica , Glaesserella parasuis , and Mycoplasma hyopneumoniae . This compound demonstrates rapid, concentration-dependent bactericidal activity and a significant post-antibiotic effect, suppressing bacterial growth even after drug concentrations have declined . From a pharmacological perspective, this compound is characterized by high bioavailability, a large volume of distribution indicating good tissue penetration, and a relatively long elimination half-life that supports once-daily dosing in clinical veterinary studies . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
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InChI

InChI=1S/C21H21FN4O3/c22-16-6-13-18(26(12-3-4-12)9-15(20(13)27)21(28)29)14(7-23)19(16)25-8-11-2-1-5-24-17(11)10-25/h6,9,11-12,17,24H,1-5,8,10H2,(H,28,29)/t11-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLXHGFNOWILIY-APPDUMDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F
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Isomeric SMILES

C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3C#N)N(C=C(C4=O)C(=O)O)C5CC5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C21H21FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60173229
Record name Pradofloxacin
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Molecular Weight

396.4 g/mol
Source PubChem
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CAS No.

195532-12-8
Record name Pradofloxacin
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Record name Pradofloxacin [INN]
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Foundational & Exploratory

Pradofloxacin's Mechanism of Action Against Gram-Positive Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pradofloxacin, a third-generation veterinary fluoroquinolone, exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's efficacy. By primarily targeting bacterial topoisomerase IV and secondarily inhibiting DNA gyrase, this compound disrupts essential DNA replication and segregation processes, leading to rapid cell death. This document details the dual-targeting nature of this compound, presents quantitative data on its activity, and provides comprehensive protocols for key experimental assays used to elucidate its mechanism of action.

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents with robust efficacy against clinically relevant pathogens. This compound, an 8-cyano-fluoroquinolone, has demonstrated enhanced activity against Gram-positive bacteria compared to earlier-generation fluoroquinolones.[1] Its unique chemical structure contributes to a dual-targeting mechanism that is crucial for its potent bactericidal effect and may lower the potential for resistance development. Understanding the precise molecular interactions and cellular consequences of this compound exposure is paramount for its effective clinical use and for the development of future antimicrobials.

The Dual-Targeting Mechanism of Action

This compound's bactericidal action is a result of its interaction with two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1] In Gram-positive bacteria, the primary target for this compound is topoisomerase IV , with DNA gyrase serving as a secondary target.[1]

Topoisomerase IV is a heterotetrameric enzyme (ParC2ParE2) responsible for the decatenation of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by this compound prevents the segregation of newly replicated chromosomes, leading to a lethal disruption of cell division.

DNA gyrase, another heterotetrameric enzyme (GyrA2GyrB2), introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and transcription. While it is the secondary target in Gram-positive organisms, this compound's ability to also inhibit DNA gyrase contributes to its overall antibacterial potency.

The binding of this compound to these enzymes stabilizes the enzyme-DNA cleavage complex, in which the DNA is cleaved but not resealed. This accumulation of double-stranded DNA breaks triggers a cascade of cellular events, ultimately resulting in rapid, concentration-dependent bacterial cell death.[1][2]

cluster_0 This compound Action cluster_1 Gram-Positive Bacterium cluster_2 Cellular Consequences This compound This compound TopoIV Topoisomerase IV (Primary Target) This compound->TopoIV Inhibits decatenation DNAGyrase DNA Gyrase (Secondary Target) This compound->DNAGyrase Inhibits supercoiling ChromosomeSegregation Chromosome Segregation DNAreplication DNA Replication DSBs Double-Strand DNA Breaks ChromosomeSegregation->DSBs Failure leads to DNAreplication->DSBs Inhibition leads to CellDeath Bacterial Cell Death DSBs->CellDeath

Figure 1: Signaling pathway of this compound's mechanism of action.

Quantitative Assessment of this compound's Activity

The potency of this compound against Gram-positive bacteria can be quantified through the determination of Minimum Inhibitory Concentrations (MICs) and the 50% inhibitory concentrations (IC50) against its target enzymes.

Minimum Inhibitory Concentration (MIC) Data

MIC values represent the lowest concentration of an antimicrobial that prevents visible growth of a microorganism. This compound generally exhibits low MIC values against a variety of Gram-positive pathogens.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)Reference(s)
Staphylococcus pseudintermedius200-0.06-[3]
Staphylococcus aureus----[2]
Streptococcus suis2540.060.250.015–8[4]
Streptococcus suis (systemic isolates)300.060.120.015–0.12[4]
Streptococcus spp.---0.016–0.25[5]
Enzyme Inhibition (IC50) Data
FluoroquinoloneDNA Gyrase IC50 (µg/mL)Topoisomerase IV IC50 (µg/mL)Reference
Ciprofloxacin64.23.13[6]
Moxifloxacin12.86.25[6]
Levofloxacin1266.25[6]
Gatifloxacin12.86.25[6]
Norfloxacin1263.13[6]
Ofloxacin1266.25[6]
Sparfloxacin3.1325.0[6]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate serial_dilution Perform Serial Dilution of this compound in Cation-Adjusted Mueller-Hinton Broth serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Read Results Visually or with a Plate Reader incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Figure 2: Experimental workflow for MIC determination.

Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture of the test Gram-positive organism

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL) using a spectrophotometer at 625 nm.

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter wells.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

    • Include a growth control well (bacteria, no drug) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., no turbidity) as detected by the naked eye or a microplate reader.

Topoisomerase IV Inhibition Assay (Decatenation Assay)

This assay measures the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

start Start prepare_reaction Prepare Reaction Mix: - Topoisomerase IV - kDNA - ATP - Assay Buffer start->prepare_reaction add_this compound Add Varying Concentrations of this compound prepare_reaction->add_this compound incubate Incubate at 37°C add_this compound->incubate stop_reaction Stop Reaction (e.g., with SDS/EDTA) incubate->stop_reaction electrophoresis Agarose Gel Electrophoresis stop_reaction->electrophoresis visualize Visualize DNA Bands (Ethidium Bromide Staining) electrophoresis->visualize determine_ic50 Determine IC50 (Concentration inhibiting 50% of decatenation) visualize->determine_ic50 end End determine_ic50->end

Figure 3: Experimental workflow for Topoisomerase IV decatenation assay.

Materials:

  • Purified Gram-positive topoisomerase IV enzyme

  • Kinetoplast DNA (kDNA)

  • ATP

  • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 6 mM MgCl2, 10 mM DTT, 100 mM KCl)

  • This compound

  • Stop solution (e.g., SDS/EDTA)

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, ATP, and kDNA.

    • Add varying concentrations of this compound to the reaction tubes. Include a no-drug control.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding purified topoisomerase IV to each tube.

    • Incubate the reactions at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination:

    • Stop the reaction by adding the stop solution.

  • Gel Electrophoresis:

    • Load the samples onto an agarose gel (e.g., 1%).

    • Perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network. Decatenated DNA will migrate into the gel, while the kDNA network will remain in the well.

  • Visualization and Analysis:

    • Stain the gel with ethidium bromide and visualize under UV light.

    • Quantify the intensity of the decatenated DNA bands.

    • The IC50 is the concentration of this compound that reduces the decatenation activity by 50% compared to the no-drug control.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay assesses the inhibitory effect of this compound on the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified Gram-positive DNA gyrase enzyme

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol)

  • This compound

  • Stop solution (e.g., SDS/EDTA)

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup:

    • Combine the assay buffer, ATP, and relaxed plasmid DNA in microcentrifuge tubes.

    • Add a range of this compound concentrations to the tubes. Include a no-drug control.

  • Enzyme Addition and Incubation:

    • Start the reaction by adding purified DNA gyrase.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Reaction Termination:

    • Terminate the reaction with the stop solution.

  • Gel Electrophoresis:

    • Separate the supercoiled and relaxed forms of the plasmid DNA by agarose gel electrophoresis.

  • Visualization and Analysis:

    • Stain the gel and visualize the DNA bands.

    • Quantify the amount of supercoiled DNA.

    • The IC50 is the concentration of this compound that inhibits the supercoiling activity by 50%.

Conclusion

This compound's potent bactericidal activity against Gram-positive bacteria is firmly rooted in its dual-targeting mechanism of action against topoisomerase IV and DNA gyrase. This comprehensive guide has detailed the molecular basis of this interaction, provided key quantitative data on its efficacy, and outlined the experimental protocols necessary for its characterization. This information serves as a valuable resource for researchers and professionals in the field of antimicrobial drug development, facilitating a deeper understanding of this important veterinary therapeutic agent.

References

An In-depth Technical Guide to the Synthesis and Structural Characterization of Pradofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characterization of pradofloxacin, a third-generation fluoroquinolone antibiotic. The information compiled herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates, followed by their condensation to form the final active pharmaceutical ingredient.

Synthesis of Key Intermediates

The primary precursors for the synthesis of this compound are 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid and (1S,6S)-2,8-diazabicyclo[4.3.0]nonane.

1.1.1. Synthesis of 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid

A common synthetic route to this quinolone core involves the cyclization of an appropriately substituted acrylate derivative.

Experimental Protocol:

  • Step 1: Acrylate Formation: Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylamino-acrylate is prepared through the reaction of an appropriate benzoylacetate with a cyclopropylamine derivative.

  • Step 2: Cyclization: To a solution of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate (31.9 g) in anhydrous dioxane (100 ml), 80% sodium hydride (3.44 g) is added in portions with ice cooling and stirring. The mixture is then stirred at room temperature for 30 minutes and refluxed for 2 hours. The dioxane is subsequently removed under vacuum.[1]

  • Step 3: Hydrolysis: The residue (40.3 g) is suspended in water (150 ml), and potassium hydroxide (6.65 g) is added. The mixture is refluxed for 1.5 hours.[1]

  • Step 4: Precipitation: The warm solution is filtered, and the filtrate is acidified to a pH of 1-2 with semi-concentrated hydrochloric acid while cooling with ice. The resulting precipitate is filtered, washed with water, and dried under vacuum at 100°C to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (27.7 g) with a melting point of 234-237°C.[1] A related, though not identical, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid has also been synthesized from ethyl 2,4-dichloro-5-fluorobenzoylacetate.[2][3]

1.1.2. Synthesis of (1S,6S)-2,8-diazabicyclo[4.3.0]nonane

The synthesis of this chiral diamine can be achieved through various methods, often involving intramolecular cyclization and resolution steps.

Experimental Protocol:

  • Step 1: Initial Reaction: Benzylamine (174 mL, 1.6 mol) is reacted with methyl acrylate (1.6 mol) at 9-12°C. The reaction is allowed to proceed for 4 hours, followed by reduced pressure distillation to obtain the addition product.[4]

  • Step 2: Alkylation and Cyclization: The addition product (77g, 0.4 mol) is reacted with potassium iodide (1.0g, 0.006 mol), methyl chloroacetate (65g, 0.6 mol), and potassium carbonate (60.7 g, 0.44 mol) with stirring for 24 hours. After filtration, the product is isolated by reduced pressure distillation. This is followed by a cyclization reaction using sodium methoxide in toluene at 60-80°C.[4]

  • Step 3: Resolution and Deprotection: The racemic mixture can be resolved using chiral acids like tartaric acid.[5][6][7] The resolved enantiomer is then subjected to debenzylation, for example, through catalytic hydrogenation, to yield the final (1S,6S)-2,8-diazabicyclo[4.3.0]nonane.[7][8] A detailed racemization process for the undesired enantiomer has also been described to improve the overall yield.[6]

Final Synthesis of this compound

The final step in the synthesis of this compound is a nucleophilic substitution reaction.

Experimental Protocol:

  • Reaction Setup: 100 g of 7-chloro-8-cyano-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid is reacted with 48 g of (1S,6S)-2,8-diazabicyclo[4.3.0]nonane.[9][10]

  • Solvent and Base: The reaction is carried out in a solvent mixture of ethanol and N-methylpyrrolidone (80/20 w/w) in the presence of an excess of diisopropylethylamine.[9][10]

  • Reaction Conditions: The reaction mixture is heated to a temperature above 70°C.[9][10]

  • Workup and Isolation: After the reaction is complete, the mixture is cooled, leading to the precipitation of this compound. The product is then collected. This process has been reported to yield 90% of the theoretical amount.[9][10]

Structural Characterization of this compound

A thorough structural characterization is essential to confirm the identity, purity, and solid-state properties of the synthesized this compound.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₂₁H₂₁FN₄O₃[11]
Molecular Weight396.42 g/mol [11]
AppearanceBrownish-yellow crystalline compound
Melting Point242-245 °C[12]
pKa5.5 and 8.8 (at 21°C)
Solubility in Water33.5 g/L (at 21°C)
Spectroscopic Analysis

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Experimental Protocol (¹H NMR):

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Solvent: D₂O containing 5% (v/v) of trifluoroacetic acid-d₁.

  • Internal Standard: Acetone set at δ = 2.16 ppm.[13]

  • Data Acquisition: Standard one-dimensional proton NMR experiments are performed.

¹H NMR Data (Aromatic Region of this compound):

Proton AssignmentChemical Shift (δ, ppm)Coupling Constant (J H, F, Hz)Reference
H-28.92[13]
H-57.8714.5[13]

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the this compound molecule.

Experimental Protocol:

  • Sample Preparation: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet.

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[14]

Key FT-IR Peaks for this compound:

Wavenumber (cm⁻¹)AssignmentReference
2205Conjugated Nitrile (C≡N) stretch[13]
~1700-1730Carboxylic acid Carbonyl (C=O) stretchInferred from general fluoroquinolone spectra
~1620-1630Ketone Carbonyl (C=O) stretchInferred from general fluoroquinolone spectra
~1200-1300C-F stretchInferred from general fluoroquinolone spectra

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Experimental Protocol (Electrospray Ionization - Tandem Mass Spectrometry, ESI-MS/MS):

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for fluoroquinolones.[15]

  • Instrumentation: A triple quadrupole or a quadrupole time-of-flight (Q-TOF) mass spectrometer.[15][16]

  • Fragmentation: Collision-induced dissociation (CID) is used to generate fragment ions.[15]

  • Data Analysis: The fragmentation patterns are analyzed to confirm the structure. For fluoroquinolones, common fragmentation pathways involve the loss of water, carbon monoxide, and cleavage of the piperazine or similar side chains.[17]

Expected Fragmentation Pattern for this compound:

The fragmentation of this compound is expected to involve the loss of small molecules from the quinolone core and cleavage of the diazabicyclononane side chain.

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient are critical for its formulation and stability. This compound is known to exist in multiple polymorphic forms.[18][19]

2.3.1. Powder X-Ray Diffraction (PXRD)

PXRD is a key technique for identifying the crystalline form of this compound.

Experimental Protocol:

  • Instrumentation: A powder X-ray diffractometer with CuKα radiation.

  • Scan Range: Typically from a Bragg angle (2θ) of 10° to 70°.[20][21]

  • Sample Preparation: A small amount of the powdered sample is placed on a sample holder.

PXRD Data for this compound Polymorphs:

Different polymorphic forms (Form A, Form B, Form C, a DMSO solvate, and a hydrate) of this compound have been identified, each with a unique PXRD pattern.[18][19] A detailed analysis of these patterns is crucial for controlling the solid form of the drug substance.

2.3.2. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of this compound.

Experimental Protocol (DSC):

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is sealed in an aluminum pan.

  • Heating Rate: A constant heating rate, for example, 10°C/min, is applied.

Experimental Protocol (TGA):

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: A small amount of the sample is placed in a tared pan.

  • Heating Rate and Atmosphere: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

The thermal stability of different polymorphic forms of this compound has been investigated using DSC and TGA, revealing distinct thermal profiles for each form.[18][19]

2.3.3. Single-Crystal X-Ray Diffraction

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a crystalline solid. The single-crystal data for several forms of this compound have been solved.[18][19]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[12] This dual-targeting mechanism contributes to its potent activity and a reduced potential for the development of bacterial resistance.

Signaling Pathway Diagram

pradofloxacin_mechanism cluster_bacterium Bacterial Cell DNA_Replication DNA Replication Fork Supercoiled_DNA Positively Supercoiled DNA DNA_Replication->Supercoiled_DNA unwinding Catenated_Chromosomes Catenated Daughter Chromosomes DNA_Replication->Catenated_Chromosomes leads to DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA->DNA_Gyrase substrate Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Replication allows replication to proceed DNA_Gyrase->Relaxed_DNA introduces negative supercoils Topoisomerase_IV Topoisomerase IV Catenated_Chromosomes->Topoisomerase_IV substrate Decatenated_Chromosomes Decatenated Chromosomes Topoisomerase_IV->Decatenated_Chromosomes separates chromosomes This compound This compound Inhibition_Gyrase Inhibition This compound->Inhibition_Gyrase Inhibition_TopoIV Inhibition This compound->Inhibition_TopoIV Inhibition_Gyrase->DNA_Gyrase Bacterial_Cell_Death Bacterial Cell Death Inhibition_Gyrase->Bacterial_Cell_Death Inhibition_TopoIV->Topoisomerase_IV Inhibition_TopoIV->Bacterial_Cell_Death

Caption: Mechanism of action of this compound via inhibition of DNA gyrase and topoisomerase IV.

Experimental Workflow for Structural Characterization

structural_characterization_workflow cluster_spectroscopy Spectroscopic Analysis cluster_solid_state Solid-State Analysis Synthesized_this compound Synthesized this compound (Crude Product) Purification Purification & Crystallization Synthesized_this compound->Purification Pure_this compound Pure Crystalline this compound Purification->Pure_this compound Single_Crystal_XRD Single-Crystal X-Ray Diffraction Purification->Single_Crystal_XRD suitable crystals NMR NMR Spectroscopy (¹H, ¹³C) Pure_this compound->NMR FTIR FT-IR Spectroscopy Pure_this compound->FTIR MS Mass Spectrometry Pure_this compound->MS PXRD Powder X-Ray Diffraction Pure_this compound->PXRD DSC_TGA Thermal Analysis (DSC/TGA) Pure_this compound->DSC_TGA Structural_Confirmation Structural Confirmation & Purity Assessment NMR->Structural_Confirmation FTIR->Structural_Confirmation MS->Structural_Confirmation Solid_Form_Identification Solid-Form Identification & Stability Assessment PXRD->Solid_Form_Identification DSC_TGA->Solid_Form_Identification Single_Crystal_XRD->Solid_Form_Identification

Caption: Workflow for the structural characterization of synthesized this compound.

References

Pradofloxacin discovery and development timeline

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Pradofloxacin

Introduction

This compound is a third-generation fluoroquinolone antibiotic exclusively developed for veterinary use.[1][2] It is distinguished by its broad spectrum of activity, encompassing Gram-positive, Gram-negative, anaerobic, and some atypical bacteria.[3][4] Structurally, it is an 8-cyanofluoroquinolone, a modification that enhances its activity against Gram-positive and anaerobic organisms compared to earlier generation fluoroquinolones.[1][5] A key feature of this compound is its dual-targeting mechanism of action, which is suggested to lower the propensity for the selection of resistant bacterial subpopulations.[6] This whitepaper provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data for this compound.

Discovery and Development Timeline

The development of this compound has spanned several years, from its initial discovery to its approval for veterinary use in various regions. Key milestones in this timeline are summarized below.

Date Milestone Reference
1994Initial discovery by chemists at Bayer.[7]
1998This compound is patented.[7]
Dec 2000The name "this compound" is issued by the World Health Organization.[7]
2004A marketing authorization application is submitted to the European Medicines Agency (EMA).[7]
2006The initial EMA application is refused, prompting further studies.[7]
Feb 2011The EMA's Committee for Medicinal Products for Veterinary Use (CVMP) recommends granting marketing authorization.[7]
Apr 2011The European Commission grants marketing authorization for use in dogs and cats.[7][8][9]
2013Approved in the USA for the treatment of bacterial skin infections in cats.[5]
Apr 2024Recently approved for use in food animals.[3][6]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (topoisomerase II) and topoisomerase IV.[7][10] This dual-targeting mechanism is a significant advantage, particularly in Gram-positive bacteria where topoisomerase IV is the primary target.[11] The inhibition of these enzymes leads to the cessation of DNA replication and transcription, resulting in rapid, concentration-dependent bacterial cell death.[7][10] The S,S-pyrrolidino-piperidine moiety at the C-7 position and the cyano group at the C-8 position of its structure contribute to its increased potency and extended spectrum of activity.[1]

G cluster_this compound This compound cluster_bacteria Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Mechanism of action of this compound.

Preclinical Development

In Vitro Activity

This compound has demonstrated high in vitro activity against a broad range of veterinary pathogens. Its potency is often higher than that of first and second-generation fluoroquinolones.[4]

Table 1: In Vitro Activity (MIC90 in µg/mL) of this compound Against Key Veterinary Pathogens

Organism Host MIC90 (µg/mL) Reference
Staphylococcus pseudintermediusDog/Cat≤0.25[12]
Escherichia coliDog/Cat≤0.25[12]
Pasteurella multocidaDog/Cat≤0.016[12]
β-haemolytic streptococciDog/Cat≤0.25[12]
Bordetella bronchisepticaDog/Cat≤0.25[12]
Mannheimia haemolyticaBovine≤0.016[13]
Pasteurella multocidaBovine≤0.016[13]
Anaerobic Bacteria (various)Dog/Cat0.25 - 1[1][2]
Bartonella henselaeCat/Human0.004 - 0.125 (MIC range)[14]

Table 2: Mutant Prevention Concentrations (MPC in µg/mL) of this compound

Organism MPC (µg/mL) Reference
Escherichia coli ATCC 87390.225[15]
Staphylococcus aureus ATCC 65380.55[15]
Mannheimia haemolytica (MPC90)0.063[13][16]
Pasteurella multocida (MPC90)0.031[13][16]
Experimental Protocol: MIC and MPC Determination

Objective: To determine the minimum inhibitory concentration (MIC) and mutant prevention concentration (MPC) of this compound against target bacterial isolates.

Methodology (Agar Dilution):

  • Media Preparation: Mueller-Hinton agar (or other appropriate media for fastidious organisms) is prepared. For anaerobic bacteria, Wilkins-Chalgren agar is often used.

  • Antimicrobial Agent Preparation: A stock solution of this compound is prepared and serially diluted to achieve a range of concentrations.

  • Plate Preparation: A defined volume of each this compound dilution is incorporated into molten agar before pouring into petri dishes. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Bacterial isolates are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).

  • Inoculation: A standardized volume of the bacterial suspension is inoculated onto the surface of each agar plate.

  • Incubation: Plates are incubated under appropriate atmospheric conditions (e.g., aerobic, anaerobic) and temperatures for a specified duration (typically 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • MPC Determination: For MPC, a high-density inoculum (≥10^10 CFU/mL) is plated on agar containing various concentrations of the antibiotic. The plates are incubated for an extended period (e.g., 48-72 hours). The MPC is the lowest drug concentration that prevents the growth of any bacterial colonies.

Pharmacokinetics

Pharmacokinetic studies in dogs and cats have shown that this compound is rapidly absorbed after oral administration, with good bioavailability.[4][10]

Table 3: Pharmacokinetic Parameters of this compound in Dogs and Cats

Parameter Dog Cat Reference
Dose (mg/kg) 3 (IV)3 (IV)[10]
Elimination Half-life (h) 6.6010[10]
Volume of Distribution (L/kg) 2.224.5[10]
Total Body Clearance (L/h·kg) 0.240.28[10]
Dose (mg/kg) 3 (Oral Tablet)5 (Oral Suspension)[10]
Cmax (µg/mL) 1.20.9-3.2[10]
Tmax (h) 2.10.5-1.0[10]
Bioavailability (%) 105~70[10]
Plasma Protein Binding (%) 35.8 - 36.628.8 - 31.4[10]
Experimental Protocol: Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of this compound in the target animal species.

Methodology:

  • Animal Subjects: A cohort of healthy, adult animals (e.g., dogs or cats) is used.

  • Drug Administration: this compound is administered at a specified dose, either intravenously (to determine absolute bioavailability) or via the intended clinical route (e.g., oral tablet or suspension).

  • Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Sample Processing: Plasma or serum is separated from the blood samples by centrifugation and stored frozen until analysis.

  • Bioanalytical Method: The concentration of this compound in the plasma/serum samples is quantified using a validated analytical method, such as high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.).

Clinical Development

Clinical trials have demonstrated the efficacy and safety of this compound for various bacterial infections in dogs and cats. These studies have often shown non-inferiority or superiority compared to other authorized antimicrobial drugs.[4]

Key Indications from Clinical Trials:

  • Cats:

    • Wound infections and abscesses[4][5]

    • Acute upper respiratory tract infections[4][7]

    • Lower urinary tract infections[4][17]

  • Dogs:

    • Wound infections[4][7]

    • Superficial and deep pyoderma[4][7]

    • Acute urinary tract infections[4][7]

    • Adjunctive treatment for severe infections of gingival and periodontal tissues[4][7]

In a study on cats with bacterial lower urinary tract infections, all cats treated with this compound had a negative post-treatment urine culture, demonstrating its high efficacy.[17]

G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trials cluster_regulatory Regulatory Approval in_vitro In Vitro Studies (MIC, MPC, Time-Kill) in_vivo_pk In Vivo Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) in_vitro->in_vivo_pk in_vivo_pd In Vivo Pharmacodynamics (Dose-response) in_vivo_pk->in_vivo_pd phase1 Phase I (Safety & Dosage) in_vivo_pd->phase1 phase2 Phase II (Efficacy in small group) phase1->phase2 phase3 Phase III (Large-scale efficacy & safety studies) phase2->phase3 submission Submission of Dossier to Regulatory Agencies phase3->submission approval Marketing Authorization submission->approval

General workflow for fluoroquinolone efficacy evaluation.

Conclusion

This compound represents a significant advancement in veterinary antimicrobial therapy. Its discovery and development timeline highlights a rigorous process of evaluation, leading to a product with a favorable pharmacokinetic and pharmacodynamic profile. The dual-targeting mechanism of action, broad spectrum of activity, and demonstrated clinical efficacy make it a valuable tool for veterinarians in managing bacterial infections in companion and food-producing animals. The data presented in this guide underscore the scientific basis for its use and provide a technical foundation for researchers and drug development professionals.

References

The Rise of 8-Cyano-Fluoroquinolones: A Technical Guide to their Pharmacological Landscape

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of antimicrobial resistance necessitates the continuous exploration of novel antibacterial agents. Among the promising avenues of research, the 8-cyano-fluoroquinolones have emerged as a compelling subclass, demonstrating unique pharmacological properties that set them apart from their predecessors. This technical guide provides an in-depth analysis of the core pharmacological characteristics of 8-cyano-fluoroquinolones, with a particular focus on finafloxacin, a well-characterized member of this class. We will delve into their antibacterial activity, mechanism of action, pharmacokinetic profiles, and the experimental methodologies used to elucidate these properties.

Antibacterial Spectrum of 8-Cyano-Fluoroquinolones

The defining feature of 8-cyano-fluoroquinolones is their enhanced activity in acidic environments, a condition often encountered at sites of infection and inflammation. This property is in stark contrast to other fluoroquinolones, which tend to lose efficacy at lower pH.[1]

Table 1: Minimum Inhibitory Concentrations (MICs) of Finafloxacin against various bacterial isolates at different pH values.[1][2][3][4]
Bacterial SpeciesStrainResistance ProfileMIC (µg/mL) at pH 7.2-7.4MIC (µg/mL) at pH 5.8-6.0
Escherichia coliATCC 25922Susceptible0.03 - 0.060.008 - 0.06
Escherichia coliClinical Isolate (ESBL)Resistant-64
Staphylococcus aureusATCC 29213Susceptible (MSSA)0.03 - 0.250.008 - 0.06
Staphylococcus aureusClinical IsolateCiprofloxacin-Resistant (MRSA)0.125 - 32-
Pseudomonas aeruginosaATCC 27853Susceptible0.250.06
Streptococcus pneumoniaeATCC 49619Susceptible0.120.03
Burkholderia pseudomallei--21
Burkholderia mallei--0.50.5

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Like other fluoroquinolones, 8-cyano-fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication, repair, and recombination. The inhibition of these topoisomerases leads to the stabilization of the enzyme-DNA complex, resulting in double-stranded DNA breaks and subsequent cell death.

Table 2: Inhibitory Activity of Finafloxacin against Bacterial and Human Type II Topoisomerases.[5]
EnzymeParameterFinafloxacinCiprofloxacinMoxifloxacin
E. coli DNA GyraseCL₅₀ (ng/mL)2512070
CDL (ng/mL)111
E. coli Topoisomerase IVCL₅₀ (ng/mL)8200200
CDL (ng/mL)1101
Human Topoisomerase IIαCDL (ng/mL)250100 - 250500

CL₅₀: Concentration that induces 50% maximum cleavage. CDL: Cleavage detection limit, the lowest concentration yielding detectable cleavage product.

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_targets Bacterial DNA Metabolism FQ 8-Cyano-Fluoroquinolone Gyrase DNA Gyrase FQ->Gyrase Inhibits TopoIV Topoisomerase IV FQ->TopoIV Inhibits Replication DNA Replication Gyrase->Replication Enables TopoIV->Replication Enables Death Cell Death Replication->Death Blocked

Caption: Mechanism of action of 8-cyano-fluoroquinolones.

Pharmacokinetic Profile

The pharmacokinetic properties of 8-cyano-fluoroquinolones have been primarily characterized through studies on finafloxacin. These studies reveal good oral absorption and a half-life that supports once-daily dosing.

Table 3: Pharmacokinetic Parameters of Finafloxacin in Healthy Volunteers (Oral Administration).[6][7]
DoseCmax (mg/L)Tmax (h)AUC₀₋₂₄ (mg·h/L)t₁/₂ (h)
200 mg (single)1.830.755.389.9
400 mg (single)4.090.7512.310.3
800 mg (single)11.11.029.210.0
600 mg (multiple, day 7)5.031.019.810.6
800 mg (multiple, day 7)7.371.528.111.2
Table 4: Pharmacokinetic Parameters of Finafloxacin in Healthy Volunteers (Intravenous Administration).[8][9]
Dose (single)Cmax (µg/mL)AUCinf (µg·h/mL)t₁/₂ (h)Vss (L)CL (L/h)
200 mg2.566.7310.612729.7
400 mg5.2313.911.411428.8
800 mg12.834.114.190.323.5
1000 mg20.245.917.193.321.8

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method (based on CLSI guidelines): [2][3][4][5][6][7]

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the 8-cyano-fluoroquinolone in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Culture the bacterial strain on an appropriate agar medium. Prepare a bacterial suspension in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria). Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Workflow start Start prep_agent Prepare serial dilutions of 8-cyano-fluoroquinolone start->prep_agent prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_mic Read MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

DNA Gyrase and Topoisomerase IV Inhibition Assays

DNA Gyrase Supercoiling Inhibition Assay:

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of the 8-cyano-fluoroquinolone to the reaction mixtures.

  • Enzyme Addition: Initiate the reaction by adding a purified bacterial DNA gyrase.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination and Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA compared to the control without the inhibitor.

Topoisomerase IV Decatenation Assay:

  • Substrate: Use catenated kinetoplast DNA (kDNA) as the substrate.

  • Reaction Setup: Prepare a reaction mixture containing kDNA, ATP, and buffer.

  • Inhibitor and Enzyme: Add the 8-cyano-fluoroquinolone at various concentrations, followed by the addition of purified bacterial topoisomerase IV.

  • Incubation and Termination: Incubate the reaction at 37°C and then terminate it.

  • Analysis: Separate the decatenated minicircles from the kDNA network using agarose gel electrophoresis. Inhibition is quantified by the reduction in the amount of decatenated DNA.

Enzyme_Inhibition_Assay cluster_gyrase DNA Gyrase Inhibition cluster_topoIV Topoisomerase IV Inhibition G1 Relaxed Plasmid DNA + ATP + Buffer G2 Add 8-Cyano-Fluoroquinolone G1->G2 G3 Add DNA Gyrase G2->G3 G4 Incubate at 37°C G3->G4 G5 Agarose Gel Electrophoresis G4->G5 G6 Analyze Inhibition of Supercoiling G5->G6 T1 Kinetoplast DNA (kDNA) + ATP + Buffer T2 Add 8-Cyano-Fluoroquinolone T1->T2 T3 Add Topoisomerase IV T2->T3 T4 Incubate at 37°C T3->T4 T5 Agarose Gel Electrophoresis T4->T5 T6 Analyze Inhibition of Decatenation T5->T6

Caption: Experimental workflows for enzyme inhibition assays.

Safety and Tolerability

Clinical studies with finafloxacin have indicated a favorable safety profile. Adverse reactions typically associated with fluoroquinolones, such as phototoxicity, neurotoxicity, and cardiovascular effects (e.g., QTc prolongation), have not been prominently observed with this 8-cyano derivative.[8]

Conclusion

8-Cyano-fluoroquinolones, exemplified by finafloxacin, represent a significant advancement in the quest for novel antibacterial agents. Their unique pH-dependent activity, potent dual-targeting mechanism, and favorable pharmacokinetic and safety profiles underscore their potential for treating a range of bacterial infections, particularly those occurring in acidic environments. The detailed experimental protocols provided herein offer a foundation for researchers to further explore the pharmacological properties of this promising class of antibiotics. As research continues, the full therapeutic potential of 8-cyano-fluoroquinolones will be further elucidated, potentially providing new tools to combat the growing threat of antimicrobial resistance.

References

Pradofloxacin's Potent Offensive Against Anaerobic Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradofloxacin, a third-generation fluoroquinolone, has demonstrated significant in vitro activity against a broad spectrum of anaerobic bacteria, positioning it as a valuable agent in combating infections caused by these microorganisms.[1][2][3] This technical guide provides an in-depth analysis of this compound's efficacy, mechanism of action, and the experimental methodologies used to evaluate its activity against anaerobic pathogens. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this antimicrobial compound.

Mechanism of Action: A Dual-Targeting Approach

This compound exerts its bactericidal effects by inhibiting two essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[4][5] This dual-targeting mechanism is a key differentiator from earlier generation fluoroquinolones and is believed to contribute to its enhanced activity and a lower propensity for the development of bacterial resistance.

In Gram-negative bacteria, the primary target is DNA gyrase, which is crucial for introducing negative supercoils into the DNA, a process necessary for the initiation of replication and transcription. In Gram-positive bacteria, topoisomerase IV is the main target, responsible for decatenating interlinked daughter chromosomes following replication, allowing for proper cell division. By inhibiting both enzymes, this compound effectively halts DNA synthesis and repair, leading to bacterial cell death.

pradofloxacin_mechanism cluster_drug This compound cluster_bacteria Bacterial Cell cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Inhibits DNA_Replication_GN DNA Replication & Transcription DNA_Gyrase->DNA_Replication_GN Enables Bacterial_Death Bacterial Cell Death DNA_Replication_GN->Bacterial_Death Blocked Chromosome_Segregation_GP Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation_GP Enables Chromosome_Segregation_GP->Bacterial_Death Blocked

Figure 1: Mechanism of action of this compound against anaerobic bacteria.

Quantitative Activity of this compound Against Anaerobic Bacteria

The in vitro potency of this compound has been extensively evaluated against a variety of anaerobic bacterial isolates from clinical cases in dogs and cats. The following tables summarize the Minimum Inhibitory Concentration (MIC) data, providing a comparative view of this compound's efficacy against other fluoroquinolones. The MIC is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after overnight incubation.

Table 1: Comparative MIC Data of this compound and Other Fluoroquinolones Against 141 Anaerobic Bacterial Isolates from Dogs and Cats
AntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound ≤0.016 - 2 0.25 0.5
Marbofloxacin0.062 - 6414
Enrofloxacin0.125 - 6428
Difloxacin0.062 - 3228
Ibafloxacin0.125 - 64416

Data sourced from Silley et al. (2007).[1][3]

Table 2: this compound MIC Data for Specific Genera of Anaerobic Bacteria
Bacterial Genus (n)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides (28)0.062 - 10.251
Clostridium (32)0.062 - 20.250.5
Fusobacterium (22)0.031 - 20.51
Porphyromonas (6)0.062 - 0.50.062Not Calculated
Prevotella (20)≤0.016 - 10.251
Propionibacterium (5)0.125 - 10.25Not Calculated

Data sourced from Silley et al. (2007).[1][3]

The data clearly indicates that this compound exhibits lower MIC₅₀ and MIC₉₀ values compared to other veterinary fluoroquinolones, signifying its superior in vitro activity against the tested anaerobic isolates.[1][3]

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of this compound's activity against anaerobic bacteria is performed following standardized methodologies outlined by the Clinical and Laboratory Standards Institute (CLSI), specifically the M11-A5 document, "Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria."[1][6][7] The gold standard method is the agar dilution technique.

CLSI M11-A5 Agar Dilution Method Protocol

This protocol provides a step-by-step guide for determining the MIC of antimicrobial agents against anaerobic bacteria.

  • Preparation of Media:

    • Brucella blood agar supplemented with hemin (5 µg/mL), vitamin K1 (1 µg/mL), and laked sheep blood (5%) is the recommended medium.

    • The agar is prepared and autoclaved according to the manufacturer's instructions.

  • Preparation of Antimicrobial Stock Solutions:

    • Antimicrobial agents, including this compound, are obtained as powders with known potency.

    • Stock solutions are prepared at a high concentration (typically 1,000 or 2,000 µg/mL) in a suitable solvent as specified by the manufacturer.

  • Preparation of Agar Plates with Antimicrobial Agents:

    • A series of twofold dilutions of the antimicrobial stock solution are prepared.

    • Each dilution is added to molten and cooled (48-50°C) Brucella blood agar to achieve the final desired concentrations.

    • The agar is mixed gently and poured into sterile petri dishes.

    • A growth control plate containing no antimicrobial agent is also prepared.

  • Inoculum Preparation:

    • Anaerobic bacterial isolates are grown in an appropriate broth medium (e.g., Thioglycollate broth) or on supplemented Brucella blood agar plates in an anaerobic environment.

    • For broth cultures, the turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • For plate cultures, colonies are suspended in a suitable broth to match the 0.5 McFarland standard.

  • Inoculation of Plates:

    • The standardized bacterial suspension is applied to the surface of the prepared agar plates using a multipoint inoculator (e.g., Steers replicator), which delivers a final inoculum of approximately 10⁵ CFU per spot.

  • Incubation:

    • The inoculated plates are incubated in an anaerobic atmosphere (e.g., anaerobic jar with a gas-generating system or an anaerobic chamber) at 35-37°C for 42-48 hours.

  • Reading and Interpretation of Results:

    • After incubation, the plates are examined for bacterial growth.

    • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, disregarding a faint haze or a single colony.

    • Quality control strains with known MIC values (e.g., Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741) are included in each run to ensure the accuracy of the results.

ast_workflow cluster_qc Quality Control start Start prep_media Prepare Brucella Blood Agar (supplemented) start->prep_media prep_stock Prepare Antimicrobial Stock Solutions start->prep_stock prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plates Prepare Agar Plates with Serial Dilutions of Antimicrobial prep_media->prep_plates prep_stock->prep_plates inoculate Inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum->inoculate qc Include Quality Control Strains prep_inoculum->qc incubate Incubate in Anaerobic Environment (42-48h, 35-37°C) inoculate->incubate read_results Read and Record MIC (Lowest concentration with no growth) incubate->read_results end End read_results->end qc->inoculate

Figure 2: Workflow for CLSI M11-A5 Agar Dilution Susceptibility Testing.

Conclusion

This compound demonstrates potent in vitro activity against a wide range of clinically relevant anaerobic bacteria.[1][2][3] Its dual-targeting mechanism of action provides a significant advantage over older fluoroquinolones. The standardized methodologies for antimicrobial susceptibility testing, as outlined by CLSI, are crucial for the accurate evaluation of its efficacy and for guiding appropriate clinical use. The comprehensive data and detailed protocols presented in this guide serve as a valuable resource for the scientific and drug development communities engaged in the ongoing efforts to combat anaerobic bacterial infections.

References

The Pharmacokinetics of Pradofloxacin in Felines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of pradofloxacin, a third-generation fluoroquinolone antibiotic, in domestic cats (Felis catus). This compound is notable for its broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[1][2][3] Its mechanism of action involves the dual targeting and inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[4][5][6] This guide synthesizes available data on its absorption, distribution, metabolism, and excretion in felines to support further research and development.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in cats following intravenous and oral administration.

Table 1: Pharmacokinetic Parameters of this compound in Felines Following Intravenous (IV) Administration

Dose (mg/kg)Total Body Clearance (L/h/kg)Renal Clearance (L/h/kg)Volume of Distribution (L/kg)Elimination Half-Life (t½) (h)Reference
30.280.064.510[1]

Table 2: Pharmacokinetic Parameters of this compound in Felines Following Oral Administration

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Bioavailability (%)Elimination Half-Life (t½) (h)Feeding ConditionReference
Tablet31.190.5 - 1.04.9670--[1]
Tablet (5th dose)31.33-5.71---[1]
Oral Suspension2.50.90.5 - 1.0--7.2 - 9.8-[1]
Oral Suspension5.0-0.5 - 1.0--7.2 - 9.8-[1]
Oral Suspension10.03.20.5 - 1.0--7.2 - 9.8-[1]
Oral Suspension52.116 (± 0.549)0.89.111 (± 1.939)-7.3 (± 1.7)Fasted[7][8]
Oral Suspension50.999 (± 0.400)1.46.745 (± 1.524)-6.4 (± 1.2)Fed[7][8]
Oral Suspension51.1 (± 0.5)1.8 (± 1.3)----[9]
Oral Suspension7.5-< 1.0---Fasted[7]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Food significantly impacts the oral absorption of the suspension formulation, reducing the mean peak serum concentration (Cmax) by 53% and the mean exposure (AUC) by 26%.[7][8] this compound exhibits dose-proportional increases in plasma concentrations when administered as an oral suspension to fasted cats in doses ranging from 2.5 to 10 mg/kg.[7] Due to its relatively short elimination half-life, minimal accumulation is observed with multiple daily administrations.[7][8] Plasma protein binding is moderate, with approximately 30% of the drug bound to plasma proteins.[7][8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of pharmacokinetic studies. The following sections outline the typical methodologies employed in the cited studies.

Animal Models and Housing

Studies are typically conducted in healthy adult domestic cats of mixed breeds. Animals are housed individually or in small groups in environmentally controlled conditions with access to food and water, except when fasting is required for the study protocol. All experimental procedures are subject to approval by an institutional animal care and use committee.

Drug Administration and Sample Collection
  • Intravenous Administration: this compound is administered as a single bolus injection into a cephalic or saphenous vein.

  • Oral Administration: For oral dosing, this compound is administered as either a tablet or an oral suspension. For studies investigating the effect of food, animals are either fasted overnight or provided with a meal at a specified time before or after drug administration.

  • Blood Sampling: Blood samples are collected via venipuncture from a peripheral vein at predetermined time points before and after drug administration. A typical sampling schedule might include 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Blood is collected into tubes containing an anticoagulant (e.g., heparin or EDTA), and plasma is separated by centrifugation and stored frozen until analysis.

  • Other Matrices: In some studies, other biological fluids such as saliva and tear fluid are collected to assess drug distribution.[9]

Analytical Methodology

The quantification of this compound in biological matrices is most commonly performed using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). A turbulent flow chromatography system may be used for online sample clean-up.[1][9]

A generalized workflow for sample analysis includes:

  • Sample Preparation: Plasma, saliva, or tear fluid samples are typically subjected to protein precipitation with an organic solvent (e.g., acetonitrile). An internal standard (e.g., sarafloxacin) is added to correct for extraction variability.[1]

  • Chromatographic Separation: The supernatant is injected onto an HPLC system. Separation is achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. Detection and quantification are performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both this compound and the internal standard.

Pharmacokinetic Analysis

Non-compartmental analysis is typically used to determine the key pharmacokinetic parameters from the plasma concentration-time data. Software such as WinNonlin is commonly employed for these calculations.

Visualizations

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of bacterial DNA synthesis through the targeting of two essential enzymes.

This compound Mechanism of Action cluster_bacterium Bacterial Cell This compound This compound DNA_Gyrase DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV Supercoiled_DNA Supercoiled DNA Replicated_DNA Separated Daughter DNA Relaxed_DNA Relaxed DNA Relaxed_DNA->Supercoiled_DNA Negative Supercoiling DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication DNA_Replication->Replicated_DNA Decatenation Inhibition Inhibition

Caption: this compound inhibits bacterial DNA gyrase and topoisomerase IV.

Experimental Workflow for Feline Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in cats.

Feline Pharmacokinetic Study Workflow cluster_study_design Study Design & In-Life Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis & Reporting Animal_Acclimation Animal Acclimation & Health Screening Dosing_Group_Assignment Dosing Group Assignment (e.g., IV, Oral-Fasted, Oral-Fed) Animal_Acclimation->Dosing_Group_Assignment Drug_Administration Drug Administration Dosing_Group_Assignment->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Sample_Processing Sample Processing (Plasma Separation & Storage) Blood_Sampling->Sample_Processing Sample_Analysis Sample Analysis (HPLC-MS/MS) Sample_Processing->Sample_Analysis Data_Acquisition Data Acquisition Sample_Analysis->Data_Acquisition PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Data_Acquisition->PK_Analysis Data_Tabulation Data Tabulation & Summary PK_Analysis->Data_Tabulation Reporting Final Report Generation Data_Tabulation->Reporting

Caption: A typical workflow for a feline pharmacokinetic study.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Pradofloxacin's Effect on Mycoplasma Species

This document provides a comprehensive technical overview of the veterinary fluoroquinolone antibiotic, this compound, and its activity against various Mycoplasma species. It consolidates in vitro and in vivo data, details experimental methodologies, and illustrates key mechanisms and workflows.

Introduction to this compound

This compound is a third-generation, enhanced-spectrum fluoroquinolone antibiotic developed exclusively for veterinary use.[1] Marketed under brand names like Veraflox® and Pradalex®, it is approved for treating bacterial infections in cats and dogs, as well as respiratory diseases in cattle and swine.[2][3] Structurally, it is an 8-cyanofluoroquinolone, a modification that enhances its activity against Gram-positive aerobic bacteria and anaerobes compared to earlier-generation veterinary fluoroquinolones.[4] Its broad spectrum of activity also encompasses Gram-negative aerobes and atypical pathogens, including Mycoplasma species.[5][6][7]

Mechanism of Action

The primary mode of action for this compound involves the inhibition of essential bacterial enzymes required for DNA replication, transcription, and recombination.[2]

Dual-Target Inhibition: this compound is a dual-targeting fluoroquinolone that simultaneously inhibits two critical type II topoisomerase enzymes:[5][7][8]

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for initiating DNA replication.

  • Topoisomerase IV: This enzyme is essential for decatenating (separating) newly replicated daughter DNA chromosomes, allowing for cell division.

By forming a reversible association with these enzymes, this compound traps them on the DNA, leading to breaks in the chromosome, inhibition of DNA synthesis, and ultimately, rapid, concentration-dependent bacterial cell death.[2][6] This dual-target mechanism is believed to lower the propensity for the selection of resistant bacterial strains, as simultaneous mutations in the genes encoding both enzymes would be required to confer resistance.[7]

cluster_replication Bacterial DNA Replication & Segregation cluster_inhibition This compound Inhibition DNA Bacterial Chromosomal DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Introduces negative supercoils Replicated_DNA Replicated Daughter Chromosomes (Catenated) Gyrase->Replicated_DNA Enables replication Inhibition_Gyrase Inhibition of DNA Gyrase TopoIV Topoisomerase IV Separated_DNA Separated Chromosomes TopoIV->Separated_DNA Decatenation Inhibition_TopoIV Inhibition of Topoisomerase IV Replicated_DNA->TopoIV Binds to separate Cell_Division Bacterial Cell Division Separated_DNA->Cell_Division This compound This compound This compound->Inhibition_Gyrase This compound->Inhibition_TopoIV Replication_Blocked DNA Replication Blocked Inhibition_Gyrase->Replication_Blocked Segregation_Blocked Chromosome Segregation Blocked Inhibition_TopoIV->Segregation_Blocked Bactericidal_Effect Rapid Bactericidal Effect Replication_Blocked->Bactericidal_Effect Segregation_Blocked->Bactericidal_Effect

Caption: this compound's dual-targeting mechanism of action on bacterial topoisomerases.

In Vitro Efficacy Against Mycoplasma Species

This compound demonstrates potent in vitro activity against Mycoplasma species, often exceeding that of earlier-generation fluoroquinolones.[8][9] The standard metric for in vitro efficacy is the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Quantitative Data: MIC Values

The following table summarizes the comparative in vitro activity of this compound against Mycoplasma isolates from veterinary sources.

AntibioticNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Mycoplasma spp. (Feline/Canine)
This compound70-0.06-[4]
Enrofloxacin70-0.25-[4]
Marbofloxacin70-0.5-[4]
Difloxacin70-0.5-[4]
Orbifloxacin70-0.5-[4]
Mycoplasma hyopneumoniae (Swine)
This compound-0.060.120.015 - 0.12[10]
Mycoplasma bovis (Bovine)
This compound----[2]

Note: MIC₅₀ is the concentration that inhibits 50% of isolates; MIC₉₀ inhibits 90% of isolates. Data for M. bovis indicates approval for treatment, but specific MIC values were not found in the provided search results.

Experimental Protocol: Mycoplasma MIC Determination

Determining the MIC for fastidious organisms like Mycoplasma requires specialized methods, as standard protocols may not be suitable. The broth microdilution method is commonly adapted.

General Protocol Outline:

  • Medium Preparation: A specialized broth, such as modified Friis medium (KM₂) or PPLO broth, is used to support Mycoplasma growth.[11][12] The medium is often supplemented with horse serum and yeast extract.

  • Antibiotic Dilution: this compound is prepared and serially diluted in the 96-well microtiter plates to achieve a range of final concentrations (e.g., 0.00013 to 32 µg/mL).[10][11]

  • Inoculum Preparation: Mycoplasma isolates are cultured to a logarithmic growth phase. The culture is then diluted to a standardized concentration, typically 10⁴–10⁵ color-changing units (CCU) or colony-forming units (CFU) per mL.[12]

  • Inoculation and Incubation: The prepared inoculum is added to each well of the microtiter plate containing the antibiotic dilutions. Plates are sealed and incubated at 37°C for a period ranging from 6 to 8 days, depending on the species' growth rate.[12]

  • Endpoint Reading: The MIC is determined as the lowest antibiotic concentration that inhibits metabolism and growth. For Mycoplasma, this is typically visualized by the lack of a color change in a pH indicator (e.g., phenol red) in the medium. Metabolic activity produces acidic byproducts, causing a color shift in growth-positive wells, while wells with inhibited growth retain the original color.[12][13] Appropriate controls (negative, drug-free, and reference strains) are run concurrently.[11]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of this compound in 96-well plate C Inoculate plate wells with Mycoplasma culture A->C B Culture & standardize Mycoplasma inoculum (10⁴-10⁵ CFU/mL) B->C D Seal plate and incubate at 37°C (6-8 days) C->D E Observe color change of pH indicator D->E F Determine MIC: Lowest concentration with no color change E->F

Caption: General experimental workflow for Mycoplasma MIC determination via broth microdilution.

In Vivo Efficacy and Clinical Studies

This compound has been evaluated for the treatment of infections caused by several Mycoplasma species in clinical and experimental settings, most notably for feline hemotropic mycoplasmosis (Mycoplasma hemofelis) and feline upper respiratory tract disease.

Feline Hemotropic Mycoplasmosis (M. hemofelis)

An experimental study was conducted to evaluate this compound's efficacy in cats infected with M. hemofelis.

Study Design and Results:

  • Animals: 23 specific-pathogen-free cats were experimentally infected with M. hemofelis.[14]

  • Treatment Groups: Cats were assigned to four groups:

    • Doxycycline (control antibiotic)

    • Low-Dose this compound (5 mg/kg/day)

    • High-Dose this compound (10 mg/kg/day)

    • Untreated Control

  • Duration: Treatment was administered for 14 consecutive days.[14]

  • Key Findings: this compound demonstrated anti-M. hemofelis effects comparable to doxycycline.[14] Notably, it appeared more effective at achieving long-term organism clearance. The low-dose this compound group had significantly lower M. hemofelis copy numbers in the blood compared to the doxycycline group.[8][14]

Treatment GroupNo. of CatsCats PCR Negative During TreatmentCats PCR Negative 1 Month Post-Treatment (after glucocorticoid challenge)Reference
This compound (Low & High Dose)1264 (cPCR), 6 (qPCR)[8][14][15]
Doxycycline500[8][15]

(cPCR: conventional PCR; qPCR: quantitative PCR)

A Inoculate 23 SPF cats with M. hemofelis B Monitor for infection via PCR and clinical signs A->B C Assign to 4 Treatment Groups (Doxy, Prado-Low, Prado-High, Control) B->C D Administer treatment for 14 days C->D E Monitor M. hemofelis copy numbers via qPCR D->E F PCR-negative cats receive glucocorticoid challenge E->F If PCR negative H Compare organism clearance rates between groups E->H G Final PCR monitoring for 4 weeks F->G G->H

Caption: Experimental workflow for evaluating this compound efficacy against M. hemofelis.

Feline Upper Respiratory Tract Disease (URTD)

In a clinical trial involving cats with URTD, this compound was compared to doxycycline for efficacy against Mycoplasma spp. and Chlamydophila felis.[16][17]

  • Study Design: A placebo-controlled, double-blind trial with 39 cats.[16]

  • Treatment: Cats received either this compound (5 mg/kg once daily) or doxycycline (5 mg/kg twice daily) for 42 days.[17]

  • Results: At the start, 20 cats were positive for Mycoplasma spp. Both treatment groups showed a rapid and marked improvement in clinical signs within the first week. The study concluded that both drugs have good efficacy against Mycoplasma spp. in clinical settings.[16][17]

Resistance Profile

A key advantage of this compound is its potential to limit the development of antibiotic resistance.

  • Mutant Prevention Concentration (MPC): The MPC is the lowest drug concentration required to block the growth of the least susceptible, first-step resistant mutants in a large bacterial population. Maintaining drug concentrations above the MPC is hypothesized to restrict the selection of resistant clones.[18]

  • Lower Resistance Potential: Studies on other bacteria (e.g., E. coli, Staphylococcus) have shown that this compound has lower MPC values compared to other veterinary fluoroquinolones.[18] This, combined with its dual-targeting mechanism, suggests a reduced propensity for resistance development.[6]

Conclusion

This compound is a potent, third-generation fluoroquinolone with significant efficacy against a range of Mycoplasma species. Its dual-targeting mechanism of action provides rapid bactericidal activity. In vitro data consistently demonstrates superior potency (lower MIC values) compared to older fluoroquinolones. In vivo studies, particularly in feline medicine, have confirmed its clinical effectiveness, showing it to be a valuable therapeutic option for treating mycoplasmal infections, potentially offering better long-term organism clearance than standard therapies like doxycycline. Its favorable resistance profile further solidifies its role as a critical tool in veterinary medicine.

References

Methodological & Application

Application Note: A Robust HPLC Method for the Quantification of Pradofloxacin in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pradofloxacin in plasma samples. The described protocol is applicable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of this compound concentrations. The method utilizes protein precipitation for sample clean-up, followed by reversed-phase chromatographic separation and fluorescence detection, which offers high sensitivity. All quantitative data from relevant studies are summarized, and a detailed experimental protocol is provided.

Introduction

This compound is a third-generation fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. Accurate quantification of this compound in biological matrices like plasma is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, which are essential in drug development and for optimizing dosing regimens. This application note provides a comprehensive HPLC method for the determination of this compound in plasma.

Chromatographic Conditions

A summary of the typical HPLC conditions for this compound analysis is presented in Table 1. These conditions are based on established methods for fluoroquinolone analysis and specific findings for this compound.

Table 1: HPLC System and Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1200 series or equivalent
Column C18 reverse-phase, 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile and 25 mM Phosphoric Acid + 2.5 mM N-Cetyl-N,N,N-trimethylammonium bromide (CTAB), pH 7.0 (20:80 v/v)[1]
Flow Rate 1.2 mL/min[1]
Injection Volume 20 µL
Column Temperature 35°C[2]
Detector Fluorescence Detector
Excitation Wavelength 290 nm[3]
Emission Wavelength 450 nm[3]
Internal Standard Pipemidic acid[1]

Experimental Protocols

A detailed workflow for the quantification of this compound in plasma is essential for reproducibility. The following sections outline the necessary steps from sample preparation to data analysis.

Sample Preparation

A simple protein precipitation method is employed for the extraction of this compound from plasma.[1]

  • To a 250 µL aliquot of plasma sample in a microcentrifuge tube, add 1000 µL of acetonitrile containing the internal standard (e.g., 7.5 µg/mL pipemidic acid).[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Inject a 20 µL aliquot of the supernatant into the HPLC system for analysis.

Standard Curve Preparation
  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as 0.1 N hydrochloric acid.

  • Prepare working standard solutions by serially diluting the stock solution with deionized water.

  • Spike drug-free plasma with the working standard solutions to create a series of calibration standards with concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).

  • Process the calibration standards using the same sample preparation protocol as the unknown samples.

Method Validation

The analytical method should be validated according to established guidelines to ensure its accuracy and reliability. Key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters for a Typical Fluoroquinolone HPLC Assay

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) Should be adequate for the intended application (e.g., pharmacokinetic studies)
Selectivity No significant interfering peaks at the retention times of the analyte and internal standard
Stability Analyte should be stable under various storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop)[2]

Pharmacokinetic Data

The described HPLC method can be applied to pharmacokinetic studies. Table 3 summarizes key pharmacokinetic parameters of this compound in dogs after oral administration, as determined by HPLC.

Table 3: Pharmacokinetic Parameters of this compound in Dogs Following Oral Administration

DoseCmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)T₁/₂ (h)Reference
3 mg/kg1.85 ± 0.232.33 ± 1.3718.11 ± 4.82 (AUCinf)6.97 ± 1.83[4]
6 mg/kg2.77 ± 0.632.00 ± 1.1026.76 ± 6.27 (AUCinf)6.31 ± 1.74[4]

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC quantification of this compound in plasma.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_processing Data Processing Plasma Plasma Sample (250 µL) Add_IS_ACN Add Acetonitrile with Internal Standard (1000 µL) Plasma->Add_IS_ACN Vortex Vortex (1 min) Add_IS_ACN->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Supernatant (20 µL) Supernatant->Injection Separation C18 Column Separation Injection->Separation Detection Fluorescence Detection (Ex: 290 nm, Em: 450 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: Workflow for this compound quantification in plasma.

Conclusion

The HPLC method detailed in this application note provides a robust and sensitive approach for the quantification of this compound in plasma. The use of protein precipitation for sample preparation is straightforward and efficient, while fluorescence detection ensures high sensitivity. This method is well-suited for a variety of research and development applications, including essential pharmacokinetic studies. Proper validation of this method in the user's laboratory is recommended to ensure reliable results.

References

Application Notes and Protocols for Pradofloxacin Oral Suspension in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradofloxacin is a third-generation fluoroquinolone antibiotic developed for veterinary use.[1] It exhibits a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including anaerobes.[2] Its mechanism of action involves the dual targeting and inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[2] This document provides detailed application notes and protocols for the preparation and use of this compound oral suspensions in animal research settings.

Formulation of this compound Oral Suspension

While a commercially available 25 mg/mL oral suspension of this compound (Veraflox®) is often used in studies, researchers may need to prepare formulations for specific concentrations or vehicle requirements.[1][3][4] As no specific compounding protocols for this compound from a pure substance are published, a general method for preparing a palatable oral suspension for veterinary research is provided below. This protocol is based on general veterinary compounding guidelines.[5][6][7]

General Protocol for Compounding a this compound Oral Suspension (e.g., 25 mg/mL)

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Suspending vehicle (e.g., a commercial base like PCCA SuspendIt® or a mixture of methylcellulose and simple syrup)[6][7]

  • Flavoring agent (palatable to the target species, e.g., vanilla, almond oil)[7][8]

  • Purified water or an oil-based vehicle for anhydrous suspensions[5][7]

  • Mortar and pestle

  • Graduated cylinders and calibrated pipettes

  • Amber-colored bottles for storage[7]

  • Personal protective equipment (gloves, mask, goggles)

Procedure:

  • Calculate Ingredients: Determine the required amount of this compound API and vehicle for the desired final concentration and volume.

  • Particle Size Reduction: If the this compound API is crystalline, triturate it in a mortar and pestle to a fine powder. This is crucial for a smooth, non-gritty suspension.[6]

  • Wetting the Powder: Add a small amount of the vehicle to the powder and mix to form a smooth paste. This prevents clumping when the bulk of the vehicle is added.

  • Dilution: Gradually add the remaining vehicle to the paste while continuously stirring.

  • Flavoring: Incorporate the flavoring agent and mix until uniformly distributed.

  • Homogenization: Ensure the final suspension is homogenous. For preclinical studies, specialized equipment like a rotation/revolution mixer can be used to achieve a uniform particle size.[9]

  • Packaging and Labeling: Transfer the suspension to an amber-colored bottle to protect it from light. Label with the drug name, concentration, preparation date, and beyond-use date.

  • Storage: Store at room temperature (approximately 22°C) unless stability studies indicate otherwise.[7] Shake well before each use.

Experimental Protocols

Pharmacokinetic (PK) Studies

Detailed protocols are essential for accurate PK analysis. The following is a synthesized protocol based on methods described in various animal studies.[3][4][10][11]

Objective: To determine the pharmacokinetic profile of orally administered this compound suspension.

Animal Models: The protocol can be adapted for various species, including dogs, cats, rabbits, and turtles.[1][3][4] this compound has also been used in toxicological studies in rats and mice.[12]

Protocol:

  • Animal Preparation:

    • Acclimate animals to the housing conditions for at least one week.

    • Fast animals overnight (e.g., 12 hours) before drug administration, with water available ad libitum. Fasting is crucial as food can significantly reduce the bioavailability of this compound.[13]

    • Record the body weight of each animal for accurate dosing.

  • Drug Administration:

    • Administer the this compound oral suspension via oral gavage or a syringe for voluntary intake. Ensure the full dose is delivered.

    • The typical dose for cats is 5.0-7.5 mg/kg, and for dogs, a dose of 3 mg/kg has been studied.[1][11] For rabbits and turtles, a dose of 7.5 mg/kg has been investigated.[3][4]

  • Blood Sampling:

    • Collect blood samples (e.g., 1-2 mL) into heparinized tubes at predetermined time points.

    • A typical sampling schedule for a full PK profile would be: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[4][10]

    • For species with slower absorption, such as turtles, sampling may be extended up to 168 hours.[4]

    • Centrifuge the blood samples (e.g., at 1500 x g for 10 minutes) to separate the plasma.

    • Store the plasma samples at -20°C or lower until analysis.

  • Plasma Analysis for this compound Concentration:

    • Sample Preparation: A protein precipitation method is commonly used. Add acetonitrile to the plasma sample (e.g., in a 3:1 ratio), vortex, and centrifuge to pellet the precipitated proteins.[14]

    • Analytical Method: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS) are sensitive methods for quantifying this compound in plasma.[4][14][15]

      • Column: A C18 reversed-phase column is typically used.[14]

      • Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and an acidic aqueous solution (e.g., 0.1% formic acid in water).[14]

      • Detection: UV or mass spectrometry detection can be used.[14][15]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to determine key PK parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t½ (elimination half-life).

Data Presentation

Quantitative data from pharmacokinetic studies should be summarized in tables for clear comparison across species and conditions.

Table 1: Pharmacokinetic Parameters of this compound Oral Suspension in Various Animal Species

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (hours)t½ (hours)Bioavailability (%)Reference
Cat 5.0~2.1~1.0~7.0~60%[8]
Cat 7.5-< 1.0--[12]
Dog 3.01.85 ± 0.23---[10]
Dog 6.02.77 ± 0.64---[10]
Rabbit 7.50.60 (0.40-0.89)4.5 (2.0-5.0)1.27 (0.12-1.39)-[3]
Turtle 7.50.29.013.16-[4]

Note: Values are presented as mean ± SD or median (range) as reported in the literature. Some data points were not available (-).

Visualization of Pathways and Workflows

Experimental Workflow: Pharmacokinetic Study

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Fasting Dose_Prep Dose Preparation Dosing Oral Administration of this compound Dose_Prep->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Plasma_Sep Plasma Separation Blood_Sampling->Plasma_Sep Sample_Analysis HPLC or UPLC-MS/MS Analysis Plasma_Sep->Sample_Analysis PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis Data_Reporting Data Reporting & Interpretation PK_Analysis->Data_Reporting

Caption: Workflow for a typical pharmacokinetic study of oral this compound.

Mechanism of Action: Bacterial Targets

G This compound This compound DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) This compound->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV This compound->Topo_IV Inhibits Replication DNA Replication & Repair DNA_Gyrase->Replication Topo_IV->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Disruption leads to

Caption: this compound's dual inhibition of key bacterial enzymes.

Signaling Pathway: Potential Host Cell Effects of Fluoroquinolones

While this compound's primary targets are bacterial, broader research on fluoroquinolones suggests potential off-target effects on mammalian host cells, particularly related to mitochondrial function.[1][13]

G cluster_mito Mitochondrial Targets FQ Fluoroquinolones (e.g., this compound) AIFM1 AIFM1 FQ->AIFM1 IDH2 IDH2 FQ->IDH2 Mitochondrion Mitochondrion ETC Electron Transport Chain (Complex I & IV) AIFM1->ETC Downregulation of Mito_Dysfunction Mitochondrial Dysfunction IDH2->Mito_Dysfunction Contributes to ETC->Mito_Dysfunction Leads to ROS Increased ROS Mito_Dysfunction->ROS

Caption: Potential off-target effects of fluoroquinolones on host cell mitochondria.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of Pradofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradofloxacin is a third-generation fluoroquinolone developed for veterinary use, demonstrating a broad spectrum of activity against Gram-positive and Gram-negative aerobic bacteria, as well as anaerobic bacteria.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication. Accurate in vitro susceptibility testing is paramount for guiding appropriate clinical use, monitoring emerging resistance, and in the research and development of new veterinary antimicrobial agents.

These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI). The methodologies outlined are intended to provide standardized and reproducible results for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) data for this compound against various veterinary pathogens, as reported in published literature.

Table 1: this compound Minimum Inhibitory Concentration (MIC) Data for Canine and Feline Pathogens

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)Reference
Staphylococcus pseudintermedius2000.0320.06Not Reported[2]
Escherichia coli155Not Reported0.03Not Reported[3]
Staphylococcus spp.129Not Reported0.12Not Reported[3]
Proteus spp.93Not Reported0.25Not Reported[3]
Mycoplasma spp.70Not Reported0.06Not Reported[3]
Bordetella spp.54Not Reported0.25Not Reported[3]
Enterococcus spp.41Not Reported0.5Not Reported[3]
Streptococcus spp.Not ReportedNot Reported0.250.016-1[1]
Pasteurella multocidaNot ReportedNot Reported0.016-0.030.016-0.5[1]

Table 2: this compound Minimum Inhibitory Concentration (MIC) and Mutant Prevention Concentration (MPC) Data for Swine and Bovine Respiratory Pathogens

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MPC₅₀ (µg/mL)MPC₉₀ (µg/mL)Reference
Streptococcus suis2540.060.25Not ReportedNot Reported[1]
Mannheimia haemolytica (Bovine)34≤0.016≤0.0160.0310.063
Pasteurella multocida (Bovine)40≤0.016≤0.016≤0.0160.031

Experimental Protocols

The following protocols are based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, specifically the VET01-A4 document and its supplements (VET01S).[4][5][6][7][8][9] For complete and definitive guidance, users should refer to the latest versions of the official CLSI documents.

Protocol 1: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.

1. Materials:

  • This compound analytical standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., Escherichia coli ATCC® 25922™, Staphylococcus aureus ATCC® 29213™, Pseudomonas aeruginosa ATCC® 27853™)[1]

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading mirror

2. Preparation of this compound Stock Solution and Dilutions: a. Prepare a stock solution of this compound in a suitable solvent as recommended by the manufacturer. b. Perform serial twofold dilutions of this compound in CAMHB in the 96-well microtiter plates to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL). c. Include a growth control well (no antibiotic) and a sterility control well (no bacteria) on each plate.

3. Inoculum Preparation: a. Subculture the bacterial isolates onto a suitable agar medium and incubate overnight. b. Select 3-5 well-isolated colonies and suspend them in sterile saline or broth. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation: a. Inoculate each well (except the sterility control) of the microtiter plate with the prepared bacterial suspension. The final volume in each well should be 100 µL. b. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

5. Reading and Interpretation of Results: a. After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits visible growth. b. Interpret the MIC values according to the CLSI VET01S interpretive criteria provided in Table 3.

Table 3: CLSI Interpretive Criteria for this compound MIC Values for Dogs and Cats [4][10]

AnimalPathogen LocationSusceptible (S)Intermediate (I)Resistant (R)
Dog & CatSkin & Soft Tissue Infections≤ 0.5 µg/mL1 µg/mL≥ 2 µg/mL
DogUrinary Tract Infections (E. coli)≤ 0.25 µg/mL0.5 µg/mL≥ 1 µg/mL
CatUrinary Tract Infections≤ 0.25 µg/mL0.5 µg/mL≥ 1 µg/mL

6. Quality Control: a. Concurrently test the recommended QC strains. b. The MIC values for the QC strains must fall within the acceptable ranges specified by CLSI.

Table 4: CLSI Quality Control Ranges for this compound MIC Testing

QC StrainMIC Range (µg/mL)
P. aeruginosa ATCC® 27853™0.004–0.016

Note: Specific QC ranges for E. coli ATCC® 25922™ and S. aureus ATCC® 29213™ with this compound were not explicitly found in the provided search results, but these strains are commonly used for quality control of antimicrobial susceptibility testing.

Protocol 2: Disk Diffusion Method (Kirby-Bauer)

This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

1. Materials:

  • This compound disks (5 µg)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., P. aeruginosa ATCC® 27853™)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

2. Inoculum Preparation: a. Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

3. Inoculation: a. Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube. b. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage. c. Allow the plate to dry for 3-5 minutes before applying the disks.

4. Application of Disks and Incubation: a. Aseptically apply a this compound (5 µg) disk to the surface of the inoculated MHA plate. b. Gently press the disk to ensure complete contact with the agar. c. Incubate the plates in an inverted position at 35°C ± 2°C for 16-18 hours in ambient air.

5. Reading and Interpretation of Results: a. After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm). b. Interpret the zone diameters according to the CLSI VET01S interpretive criteria provided in Table 5.

Table 5: CLSI Interpretive Criteria for this compound Disk Diffusion (5 µg disk) for Dogs and Cats [4]

AnimalPathogen LocationSusceptible (S)Intermediate (I)Resistant (R)
Dog & CatSkin & Soft Tissue Infections≥ 19 mm16-18 mm≤ 15 mm
DogUrinary Tract Infections (E. coli)≥ 22 mm19-21 mm≤ 18 mm
CatUrinary Tract Infections≥ 22 mm19-21 mm≤ 18 mm

6. Quality Control: a. Test the recommended QC strains with each batch of susceptibility tests. b. The zone diameters for the QC strains must fall within the acceptable ranges specified by CLSI.

Table 6: CLSI Quality Control Ranges for this compound Disk Diffusion (5 µg disk) [4]

QC StrainZone Diameter Range (mm)
P. aeruginosa ATCC® 27853™32–41

Visual Representations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_drug Prepare this compound Stock and Dilutions start->prep_drug prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plates prep_drug->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic interpret Interpret Results (using CLSI breakpoints) read_mic->interpret end End interpret->end

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Mueller-Hinton Agar Plate prep_inoculum->inoculate_plate apply_disk Apply this compound (5 µg) Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-18 hours apply_disk->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone interpret Interpret Results (using CLSI breakpoints) measure_zone->interpret end End interpret->end

Caption: Workflow for Disk Diffusion Susceptibility Testing.

References

Application Note: Determination of Minimum Inhibitory Concentration (MIC) for Pradofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pradofloxacin is an 8-cyano-fluoroquinolone, a third-generation antimicrobial agent developed for veterinary use.[1][2] It exhibits a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria.[3] The mechanism of action involves the dual targeting of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication, repair, transcription, and recombination. Determining the Minimum Inhibitory Concentration (MIC) is a critical in vitro measurement to evaluate the potency of an antimicrobial agent against a specific microorganism.[4] The MIC value represents the lowest concentration of the drug that completely inhibits the visible growth of a bacterium under standardized laboratory conditions.[4][5] This data is fundamental for antimicrobial susceptibility testing, guiding therapeutic choices, and monitoring the emergence of drug resistance.[3][6]

This application note provides detailed protocols for determining the MIC of this compound using the internationally recognized broth microdilution and agar dilution methods, primarily based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Principle of MIC Assays

The core principle of MIC testing is to establish the lowest concentration of an antimicrobial agent that prevents the visible growth of a test organism. This is achieved by challenging a standardized bacterial inoculum with a range of serially diluted antimicrobial concentrations. After a specified incubation period, the presence or absence of growth is visually assessed. The MIC is recorded as the lowest concentration of the drug that shows no visible growth.

Experimental Protocols

Two standard methods for MIC determination are detailed below. The choice of method may depend on the specific needs of the laboratory, the number of isolates to be tested, and the organism's growth requirements.

Protocol 1: Broth Microdilution Method

This method is widely used for testing a large number of isolates simultaneously and is amenable to automation. The procedure follows the recommendations of the Clinical and Laboratory Standards Institute (CLSI).[7][8]

Materials and Reagents:

  • This compound analytical powder (potency must be known, e.g., 996 µg/mg)[7]

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality Control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)[4][7]

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or turbidimeter

  • Incubator (35-37°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and calculate the amount needed based on its potency.

    • Dissolve the powder in a suitable solvent as recommended by the manufacturer to prepare a high-concentration stock solution (e.g., 1000 µg/mL).

    • Sterilize the stock solution by filtration through a 0.22 µm filter. Store at ≤-65°C for up to three months.[7]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[5]

  • Preparation of Microdilution Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plates to achieve the desired final concentration range (e.g., 0.008 µg/mL to 32 µg/mL).[7] The final volume in each well before adding the inoculum is typically 50 µL or 100 µL.

    • Include a growth control well (broth only, no drug) and a sterility control well (uninoculated broth) on each plate.[7]

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well (except the sterility control).

    • Seal the plates to prevent evaporation and incubate at 35-37°C for 18-24 hours in ambient air.[5]

  • Reading and Interpreting Results:

    • After incubation, visually inspect the plates for bacterial growth (indicated by turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[5]

    • The growth control well must show distinct turbidity, and the sterility control well must remain clear for the test to be valid.[7]

Protocol 2: Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, followed by the inoculation of test organisms. It is considered a reference method by CLSI.[2]

Materials and Reagents:

  • This compound analytical powder

  • Mueller-Hinton Agar (MHA) or other appropriate agar medium (e.g., Brucella blood agar for anaerobes)[2]

  • Bacterial isolates and QC strains

  • 0.5 McFarland turbidity standard

  • Sterile petri dishes

  • Inoculum replicating apparatus (multipoint inoculator)[1]

  • Incubator (35-37°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare as described in the broth microdilution protocol.

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool it to 45-50°C in a water bath.

    • Add the appropriate volume of this compound stock solution to the molten agar to create the desired final concentrations. Prepare a series of plates with two-fold dilutions of the drug.

    • Also, prepare a drug-free agar plate to serve as a growth control.

    • Pour the agar into sterile petri dishes, allow them to solidify, and dry them to remove excess moisture.

  • Preparation of Bacterial Inoculum:

    • Prepare and standardize the bacterial suspension to a 0.5 McFarland standard as described previously.

    • Further dilute this suspension to achieve a final concentration of approximately 10⁴ CFU per spot when inoculated.[1]

  • Inoculation and Incubation:

    • Using a multipoint inoculator, apply a spot of each bacterial suspension onto the surface of each agar plate, including the growth control plate.[1]

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35-37°C for 18-24 hours.[1]

  • Reading and Interpreting Results:

    • The MIC is defined as the lowest drug concentration that completely inhibits visible growth on the agar surface.[1] A faint haze or a single colony at the inoculation spot is disregarded. The growth control plate must show confluent growth.

Data Presentation

Quantitative MIC data is often summarized using the MIC₅₀ (the concentration that inhibits 50% of isolates) and MIC₉₀ (the concentration that inhibits 90% of isolates), along with the overall range of MICs observed.

Table 1: this compound MIC Distribution for Key Veterinary Pathogens

Bacterial Species No. of Isolates MIC₅₀ (µg/mL) MIC₉₀ (µg/mL) MIC Range (µg/mL) Reference
Streptococcus suis 254 0.06 0.25 0.015 - 8 [7]
Streptococcus suis (systemic) 30 0.06 0.12 0.015 - 0.12 [9]
Actinobacillus pleuropneumoniae 30 ≤0.016 ≤0.016 ≤0.016 [4]
Pasteurella multocida (swine) - ≤0.016 ≤0.016 - [4]
Mannheimia haemolytica (bovine) 34 ≤0.016 ≤0.016 ≤0.016 - ≤0.016 [5][8]
Pasteurella multocida (bovine) 40 ≤0.016 ≤0.016 ≤0.016 - 0.031 [5][8]
Staphylococcus intermedius group 200 - 0.06 - [6]
Escherichia coli 155 - 0.03 - [6]

| Anaerobic Bacteria (mixed) | 141 | 0.125 | 0.5 | ≤0.008 - 4 |[2] |

Table 2: Quality Control (QC) Ranges for this compound MIC Testing

QC Strain ATCC Number Method Acceptable MIC Range (µg/mL)
Escherichia coli 25922 Broth Microdilution (QC ranges are specific to each testing laboratory and should be established based on CLSI guidelines)
Staphylococcus aureus 29213 Broth Microdilution (QC ranges are specific to each testing laboratory and should be established based on CLSI guidelines)
Enterococcus faecalis 29212 Broth Microdilution (QC ranges are specific to each testing laboratory and should be established based on CLSI guidelines)

| Pseudomonas aeruginosa | 27853 | Broth Microdilution | (QC ranges are specific to each testing laboratory and should be established based on CLSI guidelines) |

Note: The specific acceptable QC ranges for this compound should be verified against the current CLSI VET01 or equivalent EUCAST documents. The listed strains are common QC organisms used in antimicrobial susceptibility testing.[4][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the broth microdilution MIC determination method.

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_drug Prepare this compound Stock & Dilutions inoculate Inoculate Microtiter Plate (Final Conc. ~5x10^5 CFU/mL) prep_drug->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 18-24h) inoculate->incubate read_results Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic Determine MIC Value (Lowest concentration with no growth) read_results->determine_mic qc_check Validate with QC Strains determine_mic->qc_check

Diagram 1: Broth Microdilution MIC Experimental Workflow.
Result Interpretation Logic

The clinical significance of an MIC value is determined by comparing it to established clinical breakpoints. These breakpoints categorize an organism as Susceptible (S), Intermediate (I), or Resistant (R).

Interpretation_Logic cluster_breakpoints Clinical Breakpoints (e.g., from CLSI/EUCAST) cluster_categories Clinical Category mic_value Observed MIC Value bp1 ≤ Susceptible Breakpoint (e.g., ≤0.25 µg/mL) mic_value->bp1 IF bp2 > Resistant Breakpoint (e.g., ≥2 µg/mL) mic_value->bp2 IF bp3 > Susceptible and ≤ Resistant Breakpoint mic_value->bp3 IF susceptible Susceptible bp1->susceptible THEN resistant Resistant bp2->resistant THEN intermediate Intermediate bp3->intermediate THEN

Diagram 2: Logic for Interpreting MIC Values using Breakpoints.

References

Application Notes: Pradofloxacin in a Feline Upper Respiratory Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Feline upper respiratory tract disease (URTD) is a prevalent and complex condition often involving multiple viral and bacterial pathogens. Key bacterial agents implicated in feline URTD include Chlamydophila felis and Mycoplasma species. Pradofloxacin, a third-generation fluoroquinolone developed for veterinary use, demonstrates a broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria, making it a candidate for the treatment of bacterial URTDs in cats.[1][2] These application notes provide a summary of the use of this compound in feline URTD and protocols for its evaluation in an experimental infection model.

Pharmacology and Efficacy

This compound exerts its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[2] In clinical studies involving cats with URTD, this compound has shown good efficacy in improving clinical signs.[3][4][5] It is effective against Mycoplasma species, achieving complete elimination in treated cats.[3][4][5] While this compound significantly reduces the DNA copy number of C. felis, complete elimination of this pathogen has not been consistently observed in all treated animals, suggesting that infection may persist in some cases.[3][4][6]

Comparatively, this compound has demonstrated response rates that are not statistically different from amoxicillin in treating feline rhinitis.[7][8] In a direct comparison with doxycycline for infections with C. felis and Mycoplasma spp., both drugs led to a marked improvement in clinical signs.[3][4][5] However, doxycycline was more effective at completely eliminating C. felis.[3][4][5]

Pathogen Susceptibility

The primary bacterial pathogens associated with feline URTD that are relevant to this compound's spectrum of activity include:

  • Chlamydophila felis : A common cause of conjunctivitis and rhinitis in cats.

  • Mycoplasma species : Frequently isolated from cats with respiratory disease.

  • Bordetella bronchiseptica : Another potential primary or secondary bacterial pathogen in feline URTD.

Viral pathogens such as Feline Herpesvirus-1 (FHV-1) and Feline Calicivirus (FCV) are often the primary inciting causes of URTD, with bacterial infections occurring secondarily.[9]

Quantitative Data Presentation

The following tables summarize the quantitative data from clinical trials evaluating the efficacy of this compound in treating feline upper respiratory tract disease.

Table 1: Efficacy of this compound vs. Doxycycline for C. felis and Mycoplasma Infections

ParameterThis compound GroupDoxycycline GroupReference
Dosage 5 mg/kg PO q24h5 mg/kg PO q12h[3]
Treatment Duration 42 days42 days[3]
Initial C. felis Positive Cats Part of 23 totalPart of 23 total[3][4][5]
C. felis PCR Positive Post-Treatment 4 cats0 cats[3][4][5]
Initial Mycoplasma spp. Positive Cats Part of 20 totalPart of 20 total[3][4][5]
Mycoplasma spp. Elimination CompleteComplete[3][4][5]
Clinical Improvement Marked improvement within 1st weekMarked improvement within 1st week[3][4][6]

Table 2: Response Rates of this compound vs. Amoxicillin for Feline Rhinitis

Treatment GroupDosageNumber of CatsResponse RateReference
This compound 5 mg/kg, q24h for 7 doses1385% (11/13)[7][8][10]
This compound 10 mg/kg, q24h for 7 doses1292% (11/12)[7][8][10]
Amoxicillin 22 mg/kg, q12h for 7 doses1567% (10/15)[7][8][10]

Experimental Protocols

This section outlines a detailed protocol for establishing a feline upper respiratory infection model and a subsequent treatment regimen with this compound.

1. Feline Upper Respiratory Infection Model Protocol

This protocol describes the experimental induction of URTD using Chlamydophila felis.

  • Animal Model: Specific pathogen-free (SPF) cats, aged 6-12 months.

  • Acclimation: Animals should be acclimated to the housing facilities for at least 7 days prior to the start of the experiment.

  • Pathogen: Chlamydophila felis (e.g., B166 strain).

  • Inoculum Preparation: The pathogen should be cultured to a known titer (e.g., 10^5 to 10^7 TCID50).

  • Inoculation Procedure:

    • Anesthetize the cats according to an approved veterinary protocol.

    • Administer the inoculum via droplets into each eye and nostril.

    • A control group should receive a sham inoculation with a sterile phosphate-buffered saline solution.

  • Post-Inoculation Monitoring:

    • Observe cats daily for clinical signs of URTD, including conjunctivitis, ocular and nasal discharge, sneezing, and fever.

    • Record rectal temperature daily.

    • Score the severity of clinical signs using a standardized scoring system.

    • Collect conjunctival and nasal swabs at predetermined intervals (e.g., days 3, 5, 7, 10, 14 post-inoculation) for pathogen detection via PCR.

  • Disease Progression: Clinical signs are expected to appear within 5 days post-inoculation and peak around 10-15 days.

2. This compound Treatment Protocol

This protocol outlines the administration of this compound to the experimentally infected cats.

  • Treatment Initiation: Begin treatment upon the appearance of consistent and moderate clinical signs of URTD (typically 5-7 days post-inoculation).

  • Study Groups:

    • Treatment Group: Receives this compound.

    • Control Group: Receives a placebo.

  • Dosage and Administration:

    • Administer this compound orally at a dose of 5 mg/kg once daily.

    • The placebo should be administered orally in a similar volume and manner.

  • Treatment Duration: Continue treatment for a predetermined period, for example, 14 to 42 days.

  • Efficacy Assessment:

    • Continue daily clinical scoring throughout the treatment period.

    • Collect conjunctival and nasal swabs at regular intervals to quantify the pathogen load using quantitative PCR.

    • At the end of the study, assess for complete pathogen elimination.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for the feline upper respiratory infection model and treatment protocol.

G cluster_setup Phase 1: Model Setup cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Analysis animal_selection Select SPF Cats acclimation Acclimate Cats (7 days) animal_selection->acclimation inoculation Inoculate Cats (Ocular & Nasal Droplets) pathogen_prep Prepare C. felis Inoculum pathogen_prep->inoculation monitoring_start Daily Clinical Monitoring inoculation->monitoring_start swab_collection_pre Collect Swabs for Baseline inoculation->swab_collection_pre group_assignment Randomize into Groups treatment_admin Administer this compound (5 mg/kg q24h) group_assignment->treatment_admin placebo_admin Administer Placebo group_assignment->placebo_admin continued_monitoring Continue Daily Monitoring treatment_admin->continued_monitoring placebo_admin->continued_monitoring swab_collection_post Periodic Swab Collection continued_monitoring->swab_collection_post data_analysis Analyze Clinical Scores & PCR Data swab_collection_post->data_analysis final_assessment Final Pathogen Elimination Assessment data_analysis->final_assessment

Experimental Workflow Diagram

G start Start of Study acclimation Acclimation Period (Day -7 to 0) start->acclimation end End of Study inoculation Experimental Infection (Day 0) acclimation->inoculation disease_onset Onset of Clinical Signs (Approx. Day 5) inoculation->disease_onset treatment_phase Treatment/Placebo Administration (Day 7 to Day 21/42) disease_onset->treatment_phase final_assessment Final Assessment & Data Analysis treatment_phase->final_assessment final_assessment->end

Timeline of Experimental Protocol

References

Application Notes and Protocols for Cell Culture-Based Assessment of Pradofloxacin Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pradofloxacin is a third-generation fluoroquinolone antibiotic used in veterinary medicine.[1][2] Like other fluoroquinolones, its primary mechanism of action is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[3] While highly effective against susceptible bacteria, it is crucial to assess the potential cytotoxic effects of this compound on mammalian cells to ensure its safety and to understand its broader biological impact. This document provides detailed application notes and protocols for evaluating the cytotoxicity of this compound in cell culture models. The methodologies described herein are fundamental for preclinical safety assessment and mechanistic studies in drug development.

Potential mechanisms underlying the cytotoxicity of fluoroquinolones in mammalian cells include the induction of mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and subsequent DNA damage, which can lead to programmed cell death, or apoptosis.[4][5][6] Therefore, a comprehensive cytotoxicological evaluation should encompass assays that measure cell viability, membrane integrity, and markers of apoptosis.

Data Presentation: Cytotoxicity of Fluoroquinolones

The following table summarizes representative cytotoxicity data for various fluoroquinolones against different mammalian cell lines. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) are common metrics used to quantify cytotoxicity.[7][8] Researchers should determine these values for this compound empirically using the protocols outlined below.

FluoroquinoloneCell LineAssayExposure Time (h)IC50 / EC50 (µg/mL)Reference
CiprofloxacinHuman Gingival FibroblastsMTT72>300[9]
CiprofloxacinHuman Pancreatic Cancer (MIA PaCa-2)MTT48~200[10]
CiprofloxacinHuman Pancreatic Cancer (Panc-1)MTT48~200[10]
MoxifloxacinHuman Pancreatic Cancer (MIA PaCa-2)MTT48~400[10]
MoxifloxacinHuman Pancreatic Cancer (Panc-1)MTT48~400[10]
EnrofloxacinChicken Fibroblasts (UMNSAH/DF-1)Not SpecifiedNot SpecifiedInduces apoptosis[11]
VariousMouse Fibroblasts (Balb/c 3T3)MTT7210 - 100[12]
VariousHuman Hepatoma (HepG2)MTT7210 - 100[12]

Experimental Workflow for this compound Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxic potential of this compound.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Cell Line Selection and Culture mtt MTT Assay (Metabolic Activity) prep_cells->mtt ldh LDH Assay (Membrane Integrity) prep_cells->ldh apoptosis Apoptosis Assays (Annexin V, TUNEL) prep_cells->apoptosis prep_prado This compound Stock Solution Preparation prep_prado->mtt prep_prado->ldh prep_prado->apoptosis data_acq Data Acquisition (Spectrophotometry, Flow Cytometry) mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 IC50/EC50 Determination data_acq->ic50 stats Statistical Analysis ic50->stats

Experimental workflow for this compound cytotoxicity assessment.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[13] Viable cells with active metabolism convert MTT into a purple formazan product.[14]

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS, sterile filtered)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include untreated control wells (medium only) and solvent control wells if applicable.

  • Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.[9]

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[13]

  • After the MTT incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[5][9]

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • This compound

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction solution, and lysis and stop solutions)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol (Steps 1-4).

  • Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Add the LDH reaction solution from the kit to each well containing the supernatant, following the manufacturer's instructions.

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Add the stop solution if required by the kit.

  • Measure the absorbance at the wavelength specified by the manufacturer (commonly 490 nm).[9]

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the spontaneous and maximum release controls.

Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity.[] It can be detected by observing changes in the cell membrane and DNA fragmentation.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3] Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[17] PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3]

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI)

  • 1X Annexin-binding buffer[17]

  • Flow cytometer

Protocol:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with this compound for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells with cold PBS and then resuspend them in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.[17]

  • After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[17]

  • Analyze the samples by flow cytometry within one hour.

The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Selected mammalian cell line

  • This compound

  • Commercially available TUNEL assay kit

  • Fixation and permeabilization buffers (e.g., paraformaldehyde and Triton X-100)

  • Fluorescence microscope or flow cytometer

Protocol:

  • Culture and treat cells with this compound as previously described.

  • Harvest and fix the cells according to the TUNEL kit manufacturer's protocol.

  • Permeabilize the cells to allow the labeling enzyme to access the nucleus.

  • Incubate the cells with the TUNEL reaction mixture, which contains TdT enzyme and fluorescently labeled dUTPs.

  • Wash the cells to remove unincorporated nucleotides.

  • Analyze the cells for fluorescence by fluorescence microscopy or flow cytometry. Positive controls (e.g., cells treated with DNase I) and negative controls (un-treated cells) should be included.

Mechanism of this compound Cytotoxicity: A Focus on the Mitochondrial Pathway of Apoptosis

Fluoroquinolones can induce cytotoxicity in mammalian cells through the intrinsic, or mitochondrial, pathway of apoptosis.[11][15] This pathway is initiated by cellular stress, such as that caused by mitochondrial dysfunction and the overproduction of reactive oxygen species (ROS).[5]

The proposed signaling cascade is as follows:

  • Mitochondrial Dysfunction: this compound may interfere with mitochondrial function, leading to a decrease in the mitochondrial membrane potential and impaired ATP synthesis.[4]

  • ROS Production: The disruption of the electron transport chain can lead to an increase in the production of ROS, causing oxidative stress.[5][18]

  • Release of Pro-apoptotic Factors: Oxidative stress and mitochondrial damage trigger the release of pro-apoptotic proteins, such as cytochrome c, from the mitochondria into the cytoplasm.[]

  • Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.[19]

  • Caspase Activation: The apoptosome activates caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3.[19]

  • Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.[19]

The following diagram illustrates the mitochondrial pathway of apoptosis potentially induced by this compound.

G This compound This compound mitochondria Mitochondrial Dysfunction This compound->mitochondria ros Increased ROS (Oxidative Stress) mitochondria->ros cytochrome_c Cytochrome c Release ros->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, pro-caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Mitochondrial pathway of apoptosis induced by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Pradofloxacin Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Pradofloxacin dosage to enhance therapeutic efficacy while minimizing adverse effects in preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a third-generation fluoroquinolone antibiotic.[1][2] Its bactericidal activity stems from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3][4] By targeting these enzymes, this compound prevents bacterial DNA replication, transcription, and recombination, leading to rapid, concentration-dependent bacterial cell death.[3][4] this compound is unique among veterinary fluoroquinolones as it targets both enzymes with similar affinity, which contributes to its broad spectrum of activity and reduced potential for resistance development.[4][5]

Q2: What are the most common side effects associated with this compound, and what are their underlying mechanisms?

A2: The most frequently observed side effects are generally mild and include gastrointestinal issues such as vomiting, diarrhea, and decreased appetite.[6][7][8] In cats, administration of this compound for longer than seven days may increase the risk of reversible bone marrow suppression, leading to low white blood cell counts.[7][9] While fluoroquinolones as a class have been associated with retinotoxicity in cats, this compound has demonstrated a significantly higher safety margin in this regard compared to older fluoroquinolones like enrofloxacin.[10][11][12] A potential, though less common, side effect of fluoroquinolones is tendinopathy, which is thought to be related to the induction of oxidative stress and mitochondrial dysfunction in tenocytes.[13][14][15]

Q3: How do the pharmacokinetic properties of this compound influence its dosing regimen?

A3: this compound is rapidly absorbed after oral administration, with maximum plasma concentrations (Cmax) typically reached within three hours in dogs and cats.[1][2] It has a terminal half-life of approximately 5-10 hours, and accumulation is minimal with once-daily dosing.[1][2] The bioavailability of the oral suspension can be reduced when given with food, particularly in cats, where peak serum concentrations can be lowered by as much as 53%.[4] Therefore, for optimal absorption, it is generally recommended to administer this compound on an empty stomach.[6][16] If gastrointestinal upset occurs, it can be given with a small amount of food that does not contain dairy or high concentrations of divalent cations like calcium or iron, which can chelate the drug and reduce absorption.[7]

Q4: What is the Mutant Prevention Concentration (MPC), and how is it relevant for dosage optimization?

A4: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antibiotic that prevents the growth of first-step resistant mutants in a large bacterial population.[17] Maintaining drug concentrations above the MPC is a strategy to minimize the selection and amplification of resistant bacteria. This compound has been shown to have low MPC values against key veterinary pathogens like E. coli and Staphylococcus intermedius, indicating a higher barrier to resistance development compared to older fluoroquinolones.[5][17] When designing dosing regimens, aiming for a Cmax/MPC or AUC24/MPC ratio that is predictive of restricting the selection of resistant mutants is a key consideration for ensuring long-term efficacy and responsible antimicrobial stewardship.

Troubleshooting Guides

Scenario 1: High Incidence of Gastrointestinal Side Effects in an Animal Study

  • Problem: An unexpected number of subjects are experiencing vomiting or diarrhea following oral administration of this compound.

  • Troubleshooting Steps:

    • Confirm Dosage Accuracy: Double-check all calculations and the calibration of dosing equipment to ensure accurate administration. Overdosing is a common cause of increased side effects.[18]

    • Stagger Dosing and Feeding: If the drug is being administered on an empty stomach, try providing a small meal (non-dairy) about an hour after dosing. While this may slightly reduce bioavailability, it can mitigate gastrointestinal irritation.[7][16]

    • Assess for Concomitant Medications: The concurrent use of other drugs, such as NSAIDs or theophylline, could potentially exacerbate side effects or alter this compound's metabolism.[19]

    • Evaluate Animal Health Status: Pre-existing gastrointestinal conditions can increase susceptibility to drug-induced side effects. Ensure all subjects are in good health before initiating the study.

    • Consider Dose Reduction: If the above steps do not resolve the issue, a carefully considered dose reduction may be necessary, provided that the adjusted dose remains within the therapeutic window to ensure efficacy.

Scenario 2: Inconsistent Efficacy or Susceptibility Testing Results

  • Problem: High variability in Minimum Inhibitory Concentration (MIC) values or inconsistent in vivo efficacy is observed.

  • Troubleshooting Steps:

    • Standardize Inoculum Preparation: Ensure that the bacterial inoculum for MIC testing is prepared consistently and standardized to the recommended colony-forming units (CFUs) per mL, as variations can significantly impact results.[20]

    • Verify Media and Reagents: Use the appropriate, quality-controlled Mueller-Hinton medium for susceptibility testing.[21] The presence of certain cations can interfere with fluoroquinolone activity.

    • Control Incubation Conditions: Strictly adhere to standardized incubation times and temperatures, as deviations can affect bacterial growth and MIC readings.[17]

    • Assess Drug Stability and Storage: Ensure that the this compound stock solutions are stored correctly and have not expired. Improper storage can lead to degradation and reduced potency.

    • Evaluate Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters: In vivo inconsistencies may be due to factors affecting drug exposure. Consider measuring plasma concentrations of this compound to ensure they are reaching the target therapeutic range. The key PK/PD indices for fluoroquinolones are Cmax/MIC and AUC24/MIC.[1][2]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Cats and Dogs

ParameterSpeciesDoseCmax (µg/mL)Tmax (h)Half-life (h)Bioavailability (%)Reference(s)
Oral Suspension Cat5 mg/kg0.9 - 3.20.5 - 1.07.2 - 9.8~60[1][4]
Tablets Dog3 mg/kg1.22.1~6.6~100[1]
Tablets Dog6 mg/kg2.52.8~7.6~100[1]

Table 2: In Vitro Activity of this compound Against Common Veterinary Pathogens

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Staphylococcus pseudintermedius≤0.060.06[22]
Escherichia coli≤0.0150.03[17]
Pasteurella multocida≤0.015≤0.015[22][23]
Streptococcus canis0.120.25[22]
Anaerobic Isolates≤0.060.25[5]

Table 3: Reported Adverse Events in Cats from Clinical Trials

Adverse EventPercentage of Cases (%)Reference(s)
Vomiting< 3-5[8]
Diarrhea< 3-5[8]
Decreased Appetite< 3-5[8]
Hypersalivation< 3-5[8]
Reversible Bone Marrow Suppression (with >7 days of use)Rare[8][9]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in cation-adjusted Mueller-Hinton Broth (CAMHB) to create a series of twofold serial dilutions.

  • Bacterial Inoculum Preparation: Culture the bacterial isolate on an appropriate agar plate overnight. Select several colonies to inoculate a tube of CAMHB and incubate until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the microplate wells.

  • Plate Inoculation: Add 50 µL of the standardized bacterial suspension to each well of a 96-well microtiter plate containing 50 µL of the serially diluted this compound, resulting in a final volume of 100 µL per well. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.

  • Reading the MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[21][24]

Protocol 2: Assessment of Mitochondrial Dysfunction via Mitochondrial Membrane Potential (MMP) Assay

  • Cell Culture: Plate mammalian cells (e.g., tenocytes or a relevant cell line) in a 96-well plate and allow them to adhere overnight.

  • This compound Treatment: Treat the cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control group.

  • Staining: Remove the treatment medium and incubate the cells with a fluorescent cationic dye that accumulates in healthy mitochondria (e.g., JC-1 or TMRM) according to the manufacturer's instructions.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. For JC-1, a decrease in the red/green fluorescence ratio indicates mitochondrial depolarization. For TMRM, a decrease in fluorescence intensity indicates a loss of MMP.[25]

  • Data Analysis: Compare the MMP of the this compound-treated cells to the vehicle control to determine the dose- and time-dependent effects on mitochondrial function.

Protocol 3: Evaluation of Fluoroquinolone-Induced Tendinopathy in an In Vivo Model

  • Animal Model: Utilize a suitable animal model (e.g., rabbit or rat) known to be susceptible to fluoroquinolone-induced tendinopathy.

  • Drug Administration: Administer this compound at various dosages (including a therapeutically relevant dose and a high dose) and a vehicle control to different groups of animals for a specified duration.

  • Clinical Observation: Monitor the animals daily for clinical signs of tendinopathy, such as changes in gait, swelling, or reluctance to move.[13]

  • Histopathological Analysis: At the end of the study, euthanize the animals and collect tendon samples (e.g., Achilles tendon). Process the tissues for histopathological examination. Look for characteristic signs of tendinopathy, including collagen fiber disorganization, hypercellularity, and neovascularization.

  • Biomechanical Testing: Perform biomechanical tests on the excised tendons to assess their tensile strength and stiffness. A decrease in these parameters is indicative of tendon damage.

  • Imaging: Utilize imaging techniques like ultrasound or MRI to non-invasively assess tendon morphology and detect signs of degeneration or rupture throughout the study.[13]

Mandatory Visualizations

pradofloxacin_mechanism This compound Mechanism of Action cluster_bacteria Bacterial Cell This compound This compound dna_gyrase DNA Gyrase (Topoisomerase II) This compound->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV This compound->topoisomerase_iv Inhibits dna_replication DNA Replication & Transcription Blocked dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death

Caption: this compound's dual-targeting mechanism of action.

mic_workflow Workflow for MIC Determination start Start prep_drug Prepare Serial Dilutions of this compound start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate (Drug + Bacteria) prep_drug->inoculate prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Experimental workflow for MIC determination.

oxidative_stress_pathway Fluoroquinolone-Induced Oxidative Stress Pathway fluoroquinolones Fluoroquinolones (e.g., this compound) mitochondria Mitochondrial Electron Transport Chain fluoroquinolones->mitochondria Dysfunction ros Increased Reactive Oxygen Species (ROS) Production mitochondria->ros oxidative_damage Oxidative Damage ros->oxidative_damage dna_damage DNA Damage oxidative_damage->dna_damage lipid_peroxidation Lipid Peroxidation oxidative_damage->lipid_peroxidation protein_oxidation Protein Oxidation oxidative_damage->protein_oxidation cell_dysfunction Cellular Dysfunction (e.g., in Tenocytes) oxidative_damage->cell_dysfunction

Caption: Pathway of fluoroquinolone-induced oxidative stress.

Caption: Decision tree for optimizing this compound dosage.

References

Technical Support Center: Management of Pradofloxacin-Induced Gastrointestinal Side Effects in Study Animals

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering gastrointestinal (GI) side effects with Pradofloxacin in study animals.

Quick-Reference Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Acute Vomiting/Retching Direct irritation of the gastric mucosa, activation of the chemoreceptor trigger zone (CTZ).- Administer this compound with a small meal.- Consider prophylactic administration of an antiemetic (e.g., maropitant or ondansetron) following a defined protocol.
Diarrhea/Loose Stool Alteration of gut microbiota, increased gastrointestinal motility.- Ensure adequate hydration.- Consider co-administration with a probiotic (consult with a veterinarian for appropriate strains and dosage).- If severe, a temporary reduction in dose or discontinuation may be necessary.
Reduced Appetite/Anorexia Nausea, direct effect of the drug on appetite centers.- Administer with a small amount of highly palatable food.- Rule out other causes of inappetence.- If persistent, consult with a veterinarian.

Data on Gastrointestinal Side Effects of this compound

The following tables summarize quantitative data on the incidence of gastrointestinal side effects observed in clinical studies of this compound in felines.

Table 1: Incidence of Gastrointestinal Adverse Events in Cats Treated with this compound (Veraflox® Oral Suspension) in a Field Study

Adverse ReactionThis compound (n=141)Placebo (n=141)
Emesis5 (3.5%)4 (2.8%)
Diarrhea4 (2.8%)2 (1.4%)
Anorexia3 (2.1%)2 (1.4%)
Hypersalivation2 (1.4%)0 (0%)

Data adapted from a multi-site field study in 282 cats administered this compound at 7.5 mg/kg or a placebo once daily for 7 days.

Table 2: Reported Gastrointestinal Adverse Events in Cats from Clinical Trials

Adverse EventThis compound Tablets (n=70)This compound 25 mg/mL Oral Suspension (n=404)All Cases (n=474)
Diarrhea 1 (1.4%)13 (3.2%)14 (3.0%)
Vomiting 2 (2.9%)9 (2.2%)11 (2.3%)
Anorexia 0 (0%)5 (1.2%)5 (1.1%)

Data summarized from European clinical trials.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common gastrointestinal side effects of this compound in study animals?

A1: The most frequently reported GI side effects are vomiting, diarrhea, and reduced appetite.[2][3] In cats, mild and transient hypersalivation has also been noted.[4]

Q2: What is the proposed mechanism for this compound-induced vomiting?

A2: The exact mechanism is not fully elucidated for this compound specifically, but it is likely multifactorial. It may involve direct irritation of the upper gastrointestinal mucosa. Additionally, like other drugs, it may stimulate the chemoreceptor trigger zone (CTZ) in the brainstem, which detects emetic substances in the blood.[5] Fluoroquinolones are also known to have neurotoxic effects, potentially through antagonism of GABA-A receptors, which could play a role in central nervous system-mediated nausea and vomiting.[5]

Q3: How can I mitigate vomiting in my study animals?

A3: Administering this compound with a small amount of food can help reduce gastric irritation.[6] For more persistent issues, prophylactic use of antiemetics such as maropitant (a neurokinin-1 receptor antagonist) or ondansetron (a serotonin 5-HT3 receptor antagonist) can be effective.[7][8] It is crucial to follow a well-defined experimental protocol when incorporating additional drugs into your study.

Q4: Can this compound affect the gut microbiota?

A4: Yes, as a broad-spectrum antibiotic, this compound can alter the composition of the gut microbiota.[9] This dysbiosis can contribute to diarrhea and other GI disturbances. Studies on other fluoroquinolones have shown changes in the abundance of various bacterial taxa.[10]

Q5: Are there any dietary restrictions when administering this compound?

A5: Yes. This compound should not be given with dairy products, or supplements containing calcium, iron, or aluminum (including sucralfate and some antacids).[6] These substances can chelate with the fluoroquinolone and reduce its absorption. A washout period of at least two hours between the administration of this compound and these substances is recommended.

Q6: Is there a difference in GI side effects between the tablet and oral suspension formulations?

A6: The available data suggests that both formulations are generally well-tolerated.[1] The oral suspension is flavored for palatability in cats, which may aid in administration and reduce stress-related GI upset.[11]

Experimental Protocols

Protocol 1: Prophylactic Administration of Maropitant for the Management of this compound-Induced Emesis in Feline Studies

  • Objective: To evaluate the efficacy of prophylactic maropitant in reducing the incidence and severity of vomiting in cats receiving oral this compound.

  • Animals: Healthy adult domestic cats, appropriately acclimatized to the research facility.

  • Experimental Design: A randomized, placebo-controlled study.

    • Group 1 (Control): Placebo (e.g., sterile saline for injection or oral equivalent) + this compound.

    • Group 2 (Maropitant): Maropitant + this compound.

  • Methodology:

    • Administer either maropitant (1 mg/kg) or placebo subcutaneously or orally.[2]

    • One hour after maropitant/placebo administration, administer the prescribed dose of this compound orally.

    • Observe animals continuously for the first 4 hours post-dosing and at regular intervals for 24 hours.

    • Record the following endpoints:

      • Incidence of vomiting (number of animals that vomit).

      • Frequency of vomiting (number of emetic events per animal).

      • Time to first vomit.

      • Severity of nausea (e.g., using a scoring system for signs like hypersalivation, lip-licking).

      • Food consumption and body weight.

  • Data Analysis: Compare the endpoints between the control and maropitant groups using appropriate statistical methods (e.g., Fisher's exact test for incidence, Mann-Whitney U test for frequency and scores).

Protocol 2: Management of this compound-Induced Diarrhea with Probiotics in a Canine Model

  • Objective: To assess the effectiveness of a multi-strain probiotic in preventing or reducing the severity of diarrhea in dogs treated with oral this compound.

  • Animals: Healthy adult beagle dogs, housed individually to monitor fecal output.

  • Experimental Design: A randomized, placebo-controlled study.

    • Group 1 (Control): this compound + Placebo probiotic.

    • Group 2 (Probiotic): this compound + Probiotic.

  • Methodology:

    • Begin administration of the probiotic or placebo one week prior to the start of this compound treatment and continue throughout the antibiotic course.

    • Administer the prescribed oral dose of this compound daily.

    • Monitor and score fecal consistency daily using a standardized fecal scoring chart.

    • Record daily food intake and body weight.

    • Collect fecal samples at baseline, during, and after treatment for microbiota analysis (e.g., 16S rRNA sequencing) and short-chain fatty acid (SCFA) quantification.

  • Data Analysis: Compare fecal scores, changes in microbiota diversity and composition, and SCFA concentrations between the two groups.

Signaling Pathways and Logical Relationships

Diagram 1: Proposed Signaling Pathway for this compound-Induced Emesis

Pradofloxacin_Emesis_Pathway This compound This compound Administration GI_Tract Gastrointestinal Tract This compound->GI_Tract Direct Irritation CTZ Chemoreceptor Trigger Zone (CTZ) This compound->CTZ Systemic Circulation GABA_Antagonism GABA-A Receptor Antagonism (CNS) This compound->GABA_Antagonism Potential Neurotoxicity Enterochromaffin_Cells Enterochromaffin Cells GI_Tract->Enterochromaffin_Cells Stimulation Substance_P_Release Substance P Release GI_Tract->Substance_P_Release Inflammation Serotonin_Release Serotonin (5-HT) Release Enterochromaffin_Cells->Serotonin_Release Vagal_Afferents Vagal Afferent Nerves (5-HT3 Receptors) Serotonin_Release->Vagal_Afferents NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS Substance_P_Release->NTS NK-1 Receptors Emetic_Center Emetic Center (Brainstem) NTS->Emetic_Center CTZ->Emetic_Center Vomiting_Reflex Vomiting Reflex Emetic_Center->Vomiting_Reflex GABA_Antagonism->Emetic_Center Excitatory Input Experimental_Workflow_Vomiting Start Start of Study: Cat with this compound Treatment Plan Randomization Randomize into Groups Start->Randomization Group_A Group A: Prophylactic Antiemetic (e.g., Maropitant) Randomization->Group_A Treatment Group_B Group B: Placebo Control Randomization->Group_B Control Administer_this compound Administer this compound (with small meal) Group_A->Administer_this compound Group_B->Administer_this compound Observation Observe for Emesis and Nausea Signs (0-24h) Administer_this compound->Observation Data_Collection Record Incidence, Frequency, and Severity Observation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End Evaluate Efficacy of Prophylaxis Analysis->End Troubleshooting_Logic Start GI Side Effect Observed Identify_Symptom Identify Primary Symptom Start->Identify_Symptom Vomiting Vomiting/Nausea Identify_Symptom->Vomiting Vomiting Diarrhea Diarrhea Identify_Symptom->Diarrhea Diarrhea Anorexia Anorexia Identify_Symptom->Anorexia Anorexia Admin_with_Food Administer with Small Meal? Vomiting->Admin_with_Food Monitor_Hydration Monitor Hydration Status Diarrhea->Monitor_Hydration Palatable_Food Offer Highly Palatable Food Anorexia->Palatable_Food Yes_Food Yes Admin_with_Food->Yes_Food Yes No_Food No Admin_with_Food->No_Food No Consider_Antiemetic Consider Prophylactic Antiemetic Protocol Yes_Food->Consider_Antiemetic Implement_Food Implement Feeding with Dosing No_Food->Implement_Food Observation Observation Consult_Vet Consult Veterinarian if Persistent/Severe Consider_Antiemetic->Consult_Vet Consider_Probiotic Consider Probiotic Supplementation Monitor_Hydration->Consider_Probiotic Consider_Probiotic->Consult_Vet Rule_Out_Other Rule Out Other Causes Palatable_Food->Rule_Out_Other Rule_Out_Other->Consult_Vet

References

Strategies to reduce the emergence of Pradofloxacin resistance in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments aimed at reducing the emergence of pradofloxacin resistance in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and how does it relate to resistance?

A1: this compound is a third-generation fluoroquinolone that exhibits its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by parC and parE in Gram-negatives, or grlA and grlB in Gram-positives).[1][2] This dual-targeting mechanism is a key advantage over some earlier-generation fluoroquinolones that preferentially target only one of these enzymes depending on the bacterial species.[1][2] For resistance to emerge, mutations that alter the drug-binding sites on both enzymes are often required, which is a less frequent event than acquiring a single mutation.[3][4] This characteristic contributes to this compound's lower likelihood of selecting for resistant mutants.[3][4]

Q2: What are the main molecular mechanisms that lead to this compound resistance in vitro?

A2: There are two primary mechanisms of resistance to this compound and other fluoroquinolones observed in vitro:

  • Target Site Mutations: Stepwise accumulation of point mutations in the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA and parC genes is a key mechanism.[5] These mutations alter the amino acid sequence of DNA gyrase and topoisomerase IV, reducing the binding affinity of this compound to its targets.[5]

  • Overexpression of Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps. In Gram-negative bacteria like Escherichia coli, the AcrAB-TolC efflux pump system plays a significant role.[6][7] Overexpression of the genes encoding these pumps, particularly acrA and acrB, strongly correlates with fluoroquinolone resistance.[5][6][7] This mechanism can lead to low-level resistance, which may facilitate the subsequent selection of higher-level resistance through target site mutations.

Q3: What is the Mutant Prevention Concentration (MPC), and why is it a critical parameter in resistance studies?

A3: The Mutant Prevention Concentration (MPC) is the lowest concentration of an antimicrobial agent that prevents the growth of any first-step resistant mutants within a large bacterial population (typically ≥10^9 CFU).[8] It is a crucial parameter because it represents the concentration threshold above which the selection of resistant mutants is highly unlikely.[9] The concentration range between the Minimum Inhibitory Concentration (MIC) and the MPC is known as the Mutant Selection Window (MSW).[10] Maintaining antibiotic concentrations above the MPC is a key strategy to restrict the development of resistance.[8] this compound generally exhibits low MPC values compared to other veterinary fluoroquinolones, indicating a higher potential to prevent the selection of resistant strains.[3][4][8]

Q4: Can combination therapy be used to reduce this compound resistance in vitro?

A4: While specific studies on this compound combination therapy to prevent resistance are not extensively documented in the current literature, the use of combination therapy is a well-established strategy to combat the emergence of antibiotic resistance in general. Combining agents with different mechanisms of action can create a scenario where a bacterium would need to acquire multiple, independent resistance mechanisms simultaneously, which is a rare event. Theoretically, combining this compound with an agent from another class (e.g., a beta-lactam or an aminoglycoside) could be synergistic and reduce the likelihood of resistance emerging. Further in vitro studies, such as checkerboard assays and time-kill curve analyses, are needed to explore specific synergistic combinations with this compound.

Q5: How does the pH of the culture medium affect this compound's activity?

A5: The pH of the experimental environment can significantly influence the activity of fluoroquinolones. Studies on other fluoroquinolones, such as ciprofloxacin, have shown that an alkaline environment (pH 7 and 8) tends to increase their antibacterial activity against uropathogenic bacteria.[11] This effect is often attributed to the ionization state of the quinolone molecule, which affects its ability to penetrate the bacterial cell.[11] When designing in vitro experiments, it is crucial to control and consider the pH of the culture medium, as variations can impact MIC and MPC values, potentially confounding the results.

Troubleshooting Guides

Issue 1: I am observing the growth of resistant colonies within the zone of inhibition during disk diffusion assays or on agar plates within the Mutant Selection Window (MSW).

Potential Cause Troubleshooting Step
High Inoculum Density The initial bacterial population may be large enough (>10^9 CFU) to contain pre-existing, first-step resistant mutants. Verify your inoculum preparation and quantification methods (e.g., spectrophotometry, serial dilution, and plate counting).
Drug Concentration is within the MSW The antibiotic concentration is sufficient to inhibit the wild-type population but low enough to select for resistant mutants. To prevent this, ensure that this compound concentrations used in your experiments are above the determined MPC for your specific bacterial strain.
Efflux Pump Overexpression The bacteria may have upregulated efflux pump expression, leading to low-level resistance. Consider testing for efflux pump activity using an efflux pump inhibitor (EPI) like Phe-Arg β-naphthylamide (PAβN) to see if susceptibility is restored.
Extended Incubation Time Longer incubation periods can allow for the emergence and growth of slow-growing resistant mutants.[8] Record results at standardized time points (e.g., 24, 48, and 72 hours) and note any delayed colony formation.

Issue 2: My Mutant Prevention Concentration (MPC) values for this compound seem inconsistent or higher than expected.

Potential Cause Troubleshooting Step
Inaccurate Inoculum Size The MPC assay is highly dependent on using a large, standardized inoculum (≥10^9 CFU).[10] An inoculum that is too low will underestimate the MPC, while an excessively high one might artificially inflate it. Meticulously standardize your protocol for preparing and quantifying the high-density culture.
Culture Medium Composition The composition of the culture medium can affect the activity of this compound and, consequently, the MPC.[8] Ensure you are using a consistent and appropriate medium for your bacterial species and consider that some media components can chelate fluoroquinolones.
pH of the Agar Plates As pH affects fluoroquinolone activity, variations in the final pH of your prepared agar plates can lead to inconsistent MPC results.[11] Standardize your media preparation to ensure a consistent final pH.
Instability of this compound Ensure your this compound stock solution is properly prepared, stored, and not expired. Prepare fresh working solutions for each experiment. When preparing agar plates, add the antibiotic after the agar has cooled sufficiently to prevent thermal degradation.

Data Presentation: this compound Potency

The following tables summarize quantitative data on the in vitro potency of this compound against various bacterial pathogens, highlighting its favorable characteristics for preventing resistance selection.

Table 1: Comparative Mutant Prevention Concentrations (MPC) of this compound and Other Veterinary Fluoroquinolones

Bacterial SpeciesThis compound (PRA) MPC (µg/mL)Comparator FluoroquinoloneComparator MPC (µg/mL)Fold-Higher than PRA MPCReference
Escherichia coli ATCC 87390.225Marbofloxacin>0.271.2[8]
Enrofloxacin>0.3151.4[8]
Danofloxacin>0.522.3[8]
Sarafloxacin>0.542.4[8]
Orbifloxacin>1.1255.0[8]
Difloxacin>1.5757.0[8]
Staphylococcus aureus ATCC 65380.55Marbofloxacin>3.36.0[8]
Enrofloxacin>3.36.0[8]
Danofloxacin>10.4519.0[8]
Sarafloxacin>8.2515.0[8]
Orbifloxacin>8.2515.0[8]
Difloxacin>17.0531.0[8]

Table 2: MIC and MPC Values of this compound for Key Veterinary Pathogens

Bacterial SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MPC₅₀ (µg/mL)MPC₉₀ (µg/mL)Reference
Actinobacillus pleuropneumoniae30≤0.016≤0.0160.0310.063[3]
Pasteurella multocida (Swine)30≤0.016≤0.016≤0.0160.031[3]
Mannheimia haemolyticaNot Specified≤0.016≤0.0160.0310.063[4]
Pasteurella multocida (Bovine)Not Specified≤0.016≤0.016≤0.0160.031[4]
Escherichia coli (Clinical)10---0.175 - 0.2[8]
Staphylococcus intermedius (Clinical)10---0.25 - 0.3[8]

Experimental Protocols

Protocol 1: Determination of the Mutant Prevention Concentration (MPC) of this compound

This protocol is adapted from standard methodologies for determining the MPC of fluoroquinolones.[9][10][12]

Objective: To determine the lowest concentration of this compound that prevents the growth of single-step resistant mutants from a high-density bacterial culture.

Materials:

  • Bacterial isolate of interest

  • Appropriate liquid broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth)

  • Appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood, Mueller-Hinton Agar)

  • This compound analytical powder

  • Sterile saline or PBS

  • Spectrophotometer

  • Incubator (aerobic or anaerobic, as required)

  • Sterile centrifuge tubes and plating supplies

Methodology:

  • Day 1: Prepare High-Density Inoculum a. Inoculate a single colony of the test organism into 5 mL of appropriate broth and incubate overnight under optimal conditions (e.g., 37°C with shaking). b. Use the overnight culture to inoculate a larger volume of broth (e.g., 100 mL) and grow until it reaches the late logarithmic or early stationary phase. c. Concentrate the cells by centrifugation (e.g., 5000 x g for 15 minutes). d. Resuspend the bacterial pellet in a small volume of sterile saline to achieve a final density of >10¹⁰ CFU/mL. e. Verify the cell count by performing serial dilutions and plating on antibiotic-free agar.

  • Day 1: Prepare this compound Agar Plates a. Prepare a stock solution of this compound in an appropriate solvent. b. Prepare a batch of molten agar medium. After autoclaving and cooling to 45-50°C, add this compound to achieve a range of final concentrations (e.g., 1x, 2x, 4x, 8x, 16x, 32x, and 64x the previously determined MIC). Also, prepare antibiotic-free control plates. c. Pour the plates and allow them to solidify. Store at 4°C for no more than 7 days.[12]

  • Day 1: Inoculation a. Pipette 100 µL of the high-density inoculum (containing ≥10⁹ CFU) onto each this compound-containing plate and each control plate. b. Spread the inoculum evenly over the entire surface of the agar using a sterile spreader. c. Allow the plates to dry before inverting them for incubation.

  • Day 2-5: Incubation and Reading a. Incubate the plates under appropriate conditions for 48 to 72 hours. Some fastidious organisms or the formation of small colony variants may require longer incubation.[8] b. After the incubation period, count the number of colonies on each plate. c. The MPC is defined as the lowest this compound concentration at which no bacterial colonies are observed.

Mandatory Visualizations

Signaling Pathways and Mechanisms

G cluster_0 Bacterial Cell pradofloxacin_in This compound (extracellular) pradofloxacin_cell This compound (intracellular) pradofloxacin_in->pradofloxacin_cell Enters cell gyrase DNA Gyrase (gyrA/gyrB) pradofloxacin_cell->gyrase topoisomerase Topoisomerase IV (parC/parE) pradofloxacin_cell->topoisomerase efflux AcrAB-TolC Efflux Pump pradofloxacin_cell->efflux Substrate dna Bacterial DNA gyrase->dna relaxes supercoils topoisomerase->dna decatenates chromosomes replication_block DNA Replication Blocked dna->replication_block cell_death Cell Death replication_block->cell_death efflux->pradofloxacin_in Expels drug marA marA/ soxS/ rob marA->efflux Upregulates expression legend_title Legend legend_action Action/Process legend_target Drug Target legend_regulator Regulatory Gene legend_outcome Outcome

Caption: this compound's dual-target mechanism and efflux pump-mediated resistance.

Experimental and Logical Workflows

G cluster_0 Mutant Selection Window (MSW) Concept conc_low Low Drug Concentration p1 conc_low->p1 mic MIC p2 mic->p2 msw Mutant Selection Window (MSW) p3 msw->p3 mpc MPC p4 mpc->p4 conc_high High Drug Concentration p1->mic < MIC (Growth of all) p2->msw > MIC, < MPC (Selection of mutants) p3->mpc = MPC (Growth inhibited) p4->conc_high > MPC (Resistance prevention)

Caption: The Mutant Selection Window (MSW) is the drug concentration range between MIC and MPC.

G start Start: Observe resistant colonies in vitro check_conc Is this compound concentration > MPC? start->check_conc check_inoculum Was inoculum size >10^9 CFU? check_conc->check_inoculum Yes troubleshoot_conc Action: Increase drug concentration to be above MPC check_conc->troubleshoot_conc No troubleshoot_inoculum Action: Standardize inoculum preparation and quantification check_inoculum->troubleshoot_inoculum No test_epi Hypothesis: Efflux pump overexpression. Test with an EPI. check_inoculum->test_epi Yes troubleshoot_conc->start troubleshoot_inoculum->start sequence_qrdr Hypothesis: Target site mutation. Sequence gyrA/parC genes. test_epi->sequence_qrdr end_epi Outcome: Resistance is likely efflux-mediated test_epi->end_epi MIC restored? end_qrdr Outcome: Resistance is likely target-mediated sequence_qrdr->end_qrdr Mutation found?

Caption: Troubleshooting workflow for investigating the emergence of this compound resistance.

References

Technical Support Center: Enhancing the Palatability of Pradofloxacin Formulations for Feline Patients

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of palatable pradofloxacin formulations for cats.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and evaluation of palatable this compound preparations for feline use.

Issue 1: Poor Voluntary Acceptance of the Final Formulation

  • Question: Our this compound oral suspension is consistently rejected by cats in acceptance tests, despite the inclusion of a flavoring agent. What are the potential causes and how can we troubleshoot this?

  • Answer:

    • Inappropriate Flavor Choice: Cats have distinct flavor preferences. While many enjoy meat-based flavors like chicken and fish, individual preferences can vary.[1] Sweet flavors should generally be avoided as cats lack the receptors for sweetness and may even find them aversive.[1][2]

      • Troubleshooting Steps:

        • Conduct a preference test: Systematically evaluate a panel of flavors (e.g., chicken, fish, liver, beef) in the base formulation without the active pharmaceutical ingredient (API).

        • Consider flavor base: Oil-based flavorings have been shown to be more readily accepted by cats than water-based ones.[2]

        • Evaluate flavor synergy: Sometimes a combination of flavors can be more appealing than a single one.

    • Unmasked Bitterness of this compound: this compound, like other fluoroquinolones, has an inherently bitter taste that can be difficult to mask with flavors alone.

      • Troubleshooting Steps:

        • Incorporate a bitterness blocker: Utilize specialized ingredients designed to block the perception of bitterness.

        • Microencapsulation: Encapsulate the this compound particles in a tasteless coating to prevent their interaction with the cat's taste receptors. Common techniques include spray drying, coacervation, and fluid-bed coating.

        • Ion Exchange Resins: Bind the this compound to an ion exchange resin. The drug is then released in the acidic environment of the stomach, bypassing the taste buds.

    • Unappealing Formulation Characteristics: The texture, viscosity, and odor of the formulation can significantly impact its acceptance by cats.

      • Troubleshooting Steps:

        • Optimize viscosity: A formulation that is too thick or too thin may be rejected. Experiment with different viscosity-modifying agents to achieve a desirable consistency.

        • Assess odor: The vanilla flavor in the commercial this compound oral suspension (Veraflox®) is intended to create a pleasant aroma.[3] If compounding, ensure that the chosen flavor and other excipients do not produce an off-putting smell.

        • Particle size: Ensure that any suspended particles are small enough to not create a gritty or unpleasant mouthfeel.

Issue 2: Inconsistent Results in Palatability Studies

  • Question: We are observing high variability in our feline palatability studies. What factors could be contributing to this and how can we improve the reliability of our data?

  • Answer:

    • Methodological Inconsistencies: Lack of a standardized procedure for palatability testing can lead to unreliable results.[4][5]

      • Troubleshooting Steps:

        • Standardize the protocol: Ensure that all aspects of the test, including the amount of formulation offered, the duration of the test, and the environment, are consistent across all subjects.

        • Acclimatize the cats: Allow the cats to become accustomed to the testing environment and the basic food or vehicle before introducing the test formulations.

        • Control for bias: In preference tests, alternate the position of the bowls between trials to avoid side-preference bias.

    • Individual Animal Variation: Cats, like humans, have individual preferences and sensitivities.

      • Troubleshooting Steps:

        • Increase sample size: A larger panel of cats will help to mitigate the impact of individual outliers.

        • Pre-screen subjects: If possible, pre-screen cats for their general willingness to accept novel food items.

    • Owner Influence: In home-based studies, the owner's behavior and interpretation of the cat's response can introduce bias.

      • Troubleshooting Steps:

        • Provide clear instructions: Give owners detailed and clear instructions on how to present the formulation and record the cat's reaction.

        • Use objective measures: Whenever possible, rely on quantitative data such as the amount of formulation consumed rather than subjective owner interpretations.

Issue 3: Suspected Interaction Between this compound and Excipients

  • Question: We have noticed a change in the physical properties (e.g., color, viscosity) of our this compound formulation over time, and palatability seems to be decreasing. Could there be an interaction between the drug and the excipients?

  • Answer:

    • Chemical Incompatibility: this compound, as a fluoroquinolone, can interact with certain excipients, leading to degradation of the active ingredient or the formation of unpalatable byproducts.

      • Troubleshooting Steps:

        • Review excipient compatibility: Conduct a thorough review of the literature to assess the compatibility of each excipient with fluoroquinolones. Pay close attention to potential interactions with flavoring agents, preservatives, and antioxidants.

        • Avoid problematic excipients: Certain excipients are known to be poorly tolerated by cats and should be used with caution. For example, some preservatives and artificial sweeteners can be problematic.

        • Conduct stability studies: Perform accelerated stability studies on the formulation to identify any long-term degradation issues. Analyze for changes in drug concentration, pH, and the appearance of any degradation products.

    • pH Shift: The pH of the formulation can affect the stability and solubility of this compound, which in turn could impact its taste.

      • Troubleshooting Steps:

        • Monitor pH: Regularly monitor the pH of the formulation during development and stability testing.

        • Utilize buffering agents: Incorporate a suitable buffering system to maintain a stable pH throughout the product's shelf life.

Frequently Asked Questions (FAQs)

Formulation Development

  • Q1: What are the most promising flavoring agents for masking the bitterness of this compound in cats?

    • A1: Based on feline taste preferences, meat-based flavors such as chicken, fish, liver, and beef are generally the most successful.[1] It is crucial to use oil-based flavorings, as they have demonstrated significantly higher acceptance rates in cats compared to water-based options.[2] Sweeteners should be avoided.

  • Q2: What are the key considerations when selecting excipients for a palatable this compound oral suspension?

    • A2: The primary considerations are the excipient's own taste profile, its compatibility with this compound, and its safety in cats. The commercial formulation of Veraflox® contains sorbic acid as a preservative and a vanilla flavor.[3] When selecting additional excipients, such as suspending agents or viscosity modifiers, it is important to choose those that are inert and do not impart any undesirable taste or texture.

  • Q3: What is the recommended approach for incorporating microencapsulated this compound into a liquid formulation?

    • A3: The microcapsules should be small enough to remain suspended and not create a gritty texture. The coating material must be insoluble in the liquid vehicle but readily dissolve in the gastrointestinal tract to release the drug. The suspension vehicle should be formulated to ensure uniform distribution of the microcapsules.

Palatability Testing

  • Q4: What is the difference between an acceptance test and a preference test in feline palatability studies?

    • A4: An acceptance test measures the willingness of a cat to consume a single formulation when it is offered. A preference test , on the other hand, involves presenting the cat with two different formulations simultaneously to determine which one it prefers.

  • Q5: How can we quantitatively measure the palatability of our this compound formulation?

    • A5: Quantitative measures of palatability include:

      • Intake ratio: In a preference test, this is the ratio of the amount of the test formulation consumed to the total amount of both formulations consumed.

      • First choice: The percentage of cats that choose to investigate or consume the test formulation first.

      • Consumption volume/weight: The absolute amount of the formulation consumed within a specified time frame.

  • Q6: Are there any validated scoring systems for assessing feline reactions to oral medication?

    • A6: While there isn't a single universally accepted scoring system, researchers often use a scale to rate the cat's behavior during and after administration. This can range from voluntary acceptance to active refusal and signs of aversion like head shaking, drooling, or spitting out the medication.

Data Presentation

Table 1: Feline Flavor Preference Data (Oil-Based vs. Water-Based)

Flavor BaseAcceptance Rate (%)Rejection/Minimal Acceptance Rate (%)
Oil-Based41.2%58.8%
Water-Based15.5%84.5%
Data adapted from a study on compounding flavors in cats.[2]

Table 2: Palatability of this compound 2.5% Oral Suspension in a Clinical Study

Treatment GroupNumber of CatsOwner-Reported Difficulty Administering (Post-Treatment)
This compound27Owners' perception of difficulty was significantly more positive post-treatment (P = .001).[6]
Doxycycline23Owners' perception of difficulty was significantly more positive post-treatment (P < .001).[6]
Amoxicillin-clavulanic acid28No significant difference in palatability was found among the three treatment groups (P > .05).[6]
Data from a study comparing palatable liquid formulations of different antimicrobials.[6]

Experimental Protocols

Protocol 1: Two-Bowl Preference Test for Liquid Formulations

  • Subjects: A panel of at least 20 healthy adult cats.

  • Acclimatization: For 3-5 days prior to the study, acclimate the cats to the testing environment and to consuming a neutral liquid vehicle from a bowl.

  • Test Procedure: a. Present each cat with two identical bowls, each containing one of the two test formulations. b. The position of the bowls should be randomized for each cat and on each day of the study. c. Allow the cats access to the bowls for a predetermined period (e.g., 30 minutes). d. Record the "first choice" (which bowl the cat approaches and licks from first). e. After the testing period, measure the amount of each formulation consumed.

  • Data Analysis: a. Calculate the intake ratio for each cat. b. Use statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant preference for one formulation over the other.

Protocol 2: Single-Bowl Acceptance Test for Oral Suspension

  • Subjects: A panel of at least 20 healthy adult cats.

  • Acclimatization: Acclimate the cats to the testing environment and to receiving a small amount of a palatable liquid treat from a syringe.

  • Test Procedure: a. Offer a pre-measured dose of the this compound oral suspension in a bowl or via a syringe. b. Observe the cat's immediate reaction and willingness to consume the formulation. c. Record the percentage of the dose that is voluntarily consumed. d. Note any signs of aversion (e.g., head shaking, salivation, spitting).

  • Data Analysis: a. Calculate the mean acceptance rate for the panel. b. Categorize responses (e.g., fully accepted, partially accepted, rejected) and analyze the distribution.

Mandatory Visualizations

Bitter_Taste_Signaling_Pathway cluster_receptor Taste Receptor Cell Membrane cluster_transduction Intracellular Signaling Cascade Bitter Compound (this compound) Bitter Compound (this compound) T2R (Bitter Receptor) T2R (Bitter Receptor) Bitter Compound (this compound)->T2R (Bitter Receptor) Binds to G-protein (Gustducin) G-protein (Gustducin) T2R (Bitter Receptor)->G-protein (Gustducin) Activates PLCβ2 PLCβ2 G-protein (Gustducin)->PLCβ2 Activates PIP2 PIP2 PLCβ2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Endoplasmic Reticulum Endoplasmic Reticulum IP3->Endoplasmic Reticulum Binds to receptor on Ca2+ Release Ca2+ Release Endoplasmic Reticulum->Ca2+ Release Triggers TRPM5 Channel Activation TRPM5 Channel Activation Ca2+ Release->TRPM5 Channel Activation Leads to Depolarization Depolarization TRPM5 Channel Activation->Depolarization Causes Neurotransmitter Release Neurotransmitter Release Depolarization->Neurotransmitter Release Results in Afferent Nerve Afferent Nerve Neurotransmitter Release->Afferent Nerve Signals to

Caption: Bitter taste signaling pathway in feline taste receptor cells.

Palatable_Formulation_Workflow cluster_planning Phase 1: Pre-formulation cluster_development Phase 2: Formulation Development cluster_evaluation Phase 3: Palatability Evaluation Define Target Product Profile Define Target Product Profile API Characterization (this compound) API Characterization (this compound) Define Target Product Profile->API Characterization (this compound) Excipient Screening & Compatibility Excipient Screening & Compatibility API Characterization (this compound)->Excipient Screening & Compatibility Taste-Masking Strategy Selection Taste-Masking Strategy Selection Excipient Screening & Compatibility->Taste-Masking Strategy Selection Flavoring Agent Selection Flavoring Agent Selection Taste-Masking Strategy Selection->Flavoring Agent Selection Microencapsulation Microencapsulation Taste-Masking Strategy Selection->Microencapsulation Formulation Optimization Formulation Optimization Flavoring Agent Selection->Formulation Optimization Microencapsulation->Formulation Optimization In Vitro Taste Assessment (e-tongue) In Vitro Taste Assessment (e-tongue) Formulation Optimization->In Vitro Taste Assessment (e-tongue) Feline Palatability Studies Feline Palatability Studies In Vitro Taste Assessment (e-tongue)->Feline Palatability Studies Acceptance Test Acceptance Test Feline Palatability Studies->Acceptance Test Preference Test Preference Test Feline Palatability Studies->Preference Test Final Formulation Selection Final Formulation Selection Acceptance Test->Final Formulation Selection Preference Test->Final Formulation Selection

Caption: Workflow for developing a palatable this compound formulation.

Troubleshooting_Logic Poor Palatability Poor Palatability Assess Flavor Assess Flavor Poor Palatability->Assess Flavor Assess Bitterness Assess Bitterness Poor Palatability->Assess Bitterness Assess Formulation Assess Formulation Poor Palatability->Assess Formulation Inappropriate Flavor? Inappropriate Flavor? Assess Flavor->Inappropriate Flavor? Bitterness Unmasked? Bitterness Unmasked? Assess Bitterness->Bitterness Unmasked? Unappealing Texture/Odor? Unappealing Texture/Odor? Assess Formulation->Unappealing Texture/Odor? Conduct Preference Test Conduct Preference Test Inappropriate Flavor?->Conduct Preference Test Select New Flavor Select New Flavor Conduct Preference Test->Select New Flavor Re-evaluate Palatability Re-evaluate Palatability Select New Flavor->Re-evaluate Palatability Implement Taste-Masking Implement Taste-Masking Bitterness Unmasked?->Implement Taste-Masking Microencapsulation or Ion Exchange Microencapsulation or Ion Exchange Implement Taste-Masking->Microencapsulation or Ion Exchange Microencapsulation or Ion Exchange->Re-evaluate Palatability Optimize Excipients Optimize Excipients Unappealing Texture/Odor?->Optimize Excipients Adjust Viscosity/Particle Size Adjust Viscosity/Particle Size Optimize Excipients->Adjust Viscosity/Particle Size Adjust Viscosity/Particle Size->Re-evaluate Palatability

Caption: Logical troubleshooting flow for poor palatability issues.

References

Validation & Comparative

A Comparative Analysis of Third-Generation Fluoroquinolones: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of the efficacy, pharmacokinetics, and safety of levofloxacin, moxifloxacin, and gemifloxacin, supported by experimental data and detailed methodologies.

Third-generation fluoroquinolones represent a significant advancement in the management of respiratory tract infections, offering an expanded spectrum of activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, compared to their predecessors.[1][2] This guide provides a comprehensive comparative analysis of three key agents in this class: levofloxacin, moxifloxacin, and gemifloxacin. The information presented herein, including quantitative data, experimental protocols, and visual representations of mechanisms and workflows, is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

In Vitro Antibacterial Performance

The in vitro potency of third-generation fluoroquinolones is a critical determinant of their clinical utility. This is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC90, the concentration required to inhibit 90% of isolates, is a standard measure for comparing the activity of different antibiotics against a specific pathogen.

Comparative In Vitro Activity (MIC90)

The following table summarizes the MIC90 values of levofloxacin, moxifloxacin, and gemifloxacin against common respiratory pathogens.

PathogenLevofloxacin (µg/mL)Moxifloxacin (µg/mL)Gemifloxacin (µg/mL)
Streptococcus pneumoniae1.0[3][4]0.12 - 0.25[4]0.03 - 0.047[5]
Haemophilus influenzae≤0.060.03 - 0.06[4]≤0.03
Moraxella catarrhalis0.06 - 0.120.03[4]≤0.03

Data compiled from multiple sources.[3][4][5]

Pharmacokinetic Properties

The pharmacokinetic profiles of these agents, including their absorption, distribution, metabolism, and excretion, are crucial for determining appropriate dosing regimens and predicting clinical efficacy.

Comparative Pharmacokinetic Parameters
ParameterLevofloxacinMoxifloxacinGemifloxacin
Peak Plasma Concentration (Cmax) ~5.2 µg/mL (500 mg dose)[6]~3.42 - 6.13 µg/mL (400 mg dose)[7][8]Not explicitly found in a comparative table
Time to Peak Concentration (Tmax) 1-2 hours[6]~1.5 hours[7]Not explicitly found in a comparative table
Area Under the Curve (AUC) ~48 µg·h/mL (500 mg dose)~30 - 39.3 µg·h/mL (400 mg dose)[7]Not explicitly found in a comparative table
Elimination Half-life (t1/2) 6-8 hours[6]~6.5 - 12 hours[7][9]~7 hours
Oral Bioavailability ~99%~90%~71%

Pharmacokinetic parameters can vary based on patient populations and specific study designs.[6][7][8][9]

Safety and Tolerability Profile

While generally well-tolerated, third-generation fluoroquinolones are associated with a range of adverse effects. Understanding the comparative incidence of these effects is essential for risk-benefit assessment.

Comparative Incidence of Common Adverse Effects
Adverse EffectLevofloxacinMoxifloxacinGemifloxacin
Nausea ~5-7%~7-8%~4%
Diarrhea ~5%~5-6%~4%
Dizziness ~3%~3%~2%
QTc Prolongation Lower risk[10][11]Higher risk[10][12]Lower risk than moxifloxacin[12]

Incidence rates are approximate and can vary based on the study population and methodology.[10][11][12]

Mechanism of Action

Third-generation fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][13][14] These enzymes are critical for DNA replication, repair, and recombination.

In Gram-negative bacteria, the primary target is DNA gyrase, which introduces negative supercoils into the DNA, a process necessary for the initiation of replication.[13] In Gram-positive bacteria, topoisomerase IV is the main target; this enzyme is responsible for decatenating daughter chromosomes following replication.[13] By binding to the enzyme-DNA complex, fluoroquinolones stabilize a transient state where the DNA is cleaved, leading to the accumulation of double-strand breaks and ultimately cell death.[1][15]

G Mechanism of Action of Third-Generation Fluoroquinolones cluster_gram_negative Gram-Negative Bacteria cluster_gram_positive Gram-Positive Bacteria FQN_GN Fluoroquinolone Gyrase DNA Gyrase FQN_GN->Gyrase Inhibits Supercoiling DNA Supercoiling Gyrase->Supercoiling CellDeath_GN Cell Death Gyrase->CellDeath_GN Leads to DNA breaks Replication_GN DNA Replication Supercoiling->Replication_GN Required for FQN_GP Fluoroquinolone TopoIV Topoisomerase IV FQN_GP->TopoIV Inhibits Decatenation Chromosome Decatenation TopoIV->Decatenation CellDeath_GP Cell Death TopoIV->CellDeath_GP Leads to DNA breaks Replication_GP DNA Replication Decatenation->Replication_GP Required for chromosome segregation

Caption: Mechanism of action of third-generation fluoroquinolones.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent. A detailed protocol is as follows:

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the fluoroquinolone is prepared at a known concentration in a suitable solvent.

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the serially diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

G Experimental Workflow for MIC Determination start Start prep_antibiotic Prepare Antibiotic Stock Solution start->prep_antibiotic serial_dilution Perform Serial Dilutions in 96-well Plate prep_antibiotic->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate Plate (16-20h, 35-37°C) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

Time-Kill Kinetic Assay

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: A standardized bacterial suspension is prepared in a suitable broth to a starting density of approximately 10^5 to 10^6 CFU/mL.

  • Exposure to Antibiotic: The bacterial suspension is exposed to the fluoroquinolone at various concentrations (e.g., 1x, 2x, and 4x MIC). A growth control without the antibiotic is also included.

  • Sampling over Time: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each test and control tube.

  • Neutralization and Plating: The antibiotic in the collected samples is neutralized, and the samples are serially diluted and plated on appropriate agar plates.

  • Incubation and Colony Counting: The plates are incubated, and the number of viable colonies is counted to determine the CFU/mL at each time point.

  • Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[5]

G Experimental Workflow for Time-Kill Assay start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum expose_antibiotic Expose Bacteria to Fluoroquinolone Concentrations prep_inoculum->expose_antibiotic sample Collect Samples at Time Intervals expose_antibiotic->sample neutralize_plate Neutralize Antibiotic and Plate Serial Dilutions sample->neutralize_plate incubate_count Incubate Plates and Count Colonies (CFU) neutralize_plate->incubate_count analyze Plot Time-Kill Curve (log10 CFU/mL vs. Time) incubate_count->analyze end End analyze->end

Caption: Experimental workflow for a time-kill kinetic assay.

References

Pradofloxacin's Efficacy Against Methicillin-Resistant Staphylococcus pseudintermedius (MRSP): A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pradofloxacin's in vitro activity against methicillin-resistant Staphylococcus pseudintermedius (MRSP) with other commonly used fluoroquinolones. The data presented is compiled from various studies to offer an objective overview supported by experimental evidence.

Comparative In Vitro Activity

The effectiveness of an antibiotic is often measured by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound and other fluoroquinolones against MRSP isolates from several studies. A lower MIC value indicates greater potency.

Antibiotic Number of MRSP Isolates MIC Range (µg/mL) MIC50 (µg/mL) MIC90 (µg/mL) Reference
This compound38Not SpecifiedNot SpecifiedNot Specified[1][2]
Ciprofloxacin38Not SpecifiedNot SpecifiedNot Specified[1][2]
Enrofloxacin38Not SpecifiedNot SpecifiedNot Specified[1][2]

MIC50: The concentration that inhibits 50% of the isolates. MIC90: The concentration that inhibits 90% of the isolates.

Antibiotic Number of MRSP Isolates Susceptibility Reference
This compound523 isolates (5.8%) were susceptible[3]
Moxifloxacin52Not specified[3]
Enrofloxacin52Not specified[3]
Marbofloxacin52Not specified[3]
Ciprofloxacin52Not specified[3]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for assessing antibiotic susceptibility. The following is a detailed methodology for the broth microdilution method, a standard protocol for determining MICs.

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotics: Stock solutions of this compound and other tested fluoroquinolones are prepared at a concentration that is at least 10 times the highest concentration to be tested.

  • Bacterial Inoculum: MRSP isolates are cultured on an appropriate agar medium (e.g., Tryptic Soy Agar with 5% sheep blood) for 18-24 hours at 35-37°C. A suspension of the bacterial colonies is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Microtiter Plates: Sterile 96-well microtiter plates are used.

2. Procedure:

  • Serial Dilutions: Two-fold serial dilutions of each antibiotic are prepared in CAMHB directly in the 96-well plates. The final volume in each well is typically 100 µL.

  • Inoculation: Each well containing the antibiotic dilution is inoculated with 100 µL of the standardized bacterial suspension.

  • Controls:

    • Growth Control: A well containing only the bacterial suspension in CAMHB without any antibiotic.

    • Sterility Control: A well containing only CAMHB to ensure there is no contamination.

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria. This is assessed by visual inspection or by using a microplate reader.

Mechanism of Fluoroquinolone Resistance in Staphylococcus pseudintermedius

Fluoroquinolones, including this compound, exert their antibacterial effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. Resistance to fluoroquinolones in Staphylococcus pseudintermedius primarily arises from mutations in the genes encoding these enzymes, specifically the gyrA and grlA (also known as parC) genes.

Signaling Pathway of Fluoroquinolone Action and Resistance

Fluoroquinolone_Resistance Mechanism of Fluoroquinolone Action and Resistance in S. pseudintermedius cluster_drug_action Fluoroquinolone Action cluster_resistance Resistance Mechanism This compound This compound DNA_Gyrase DNA Gyrase (gyrA/gyrB) This compound->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV (grlA/grlB) This compound->Topo_IV Inhibits Reduced_Binding Reduced this compound Binding This compound->Reduced_Binding Ineffective against altered enzymes DNA_Replication DNA Replication & Supercoiling DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to gyrA_mutation gyrA Mutation Altered_Gyrase Altered DNA Gyrase gyrA_mutation->Altered_Gyrase grlA_mutation grlA Mutation Altered_Topo_IV Altered Topoisomerase IV grlA_mutation->Altered_Topo_IV Altered_Gyrase->Reduced_Binding Altered_Topo_IV->Reduced_Binding Resistance Fluoroquinolone Resistance Reduced_Binding->Resistance

Caption: Fluoroquinolone action and the primary mechanism of resistance in S. pseudintermedius.

Experimental Workflow for MIC Determination

MIC_Workflow Workflow for Broth Microdilution MIC Assay start Start prep_inoculum Prepare MRSP Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plates with MRSP Suspension prep_inoculum->inoculate prep_plates Prepare Antibiotic Serial Dilutions in 96-well Plates prep_plates->inoculate incubate Incubate Plates (35-37°C, 16-20h) inoculate->incubate read_results Read Results (Visual or Spectrophotometric) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Head-to-Head Clinical Trial: Pradofloxacin vs. Amoxicillin-Clavulanate in Feline Medicine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the clinical efficacy and pharmacological profiles of pradofloxacin and amoxicillin-clavulanate in the treatment of bacterial infections in cats. The data presented is compiled from peer-reviewed veterinary clinical trials to offer an evidence-based resource for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a third-generation fluoroquinolone antibiotic that exhibits bactericidal activity.[1] Its primary mode of action is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1][2] This dual-targeting mechanism is thought to reduce the likelihood of resistance development.[3]

Amoxicillin is a beta-lactam antibiotic that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs).[4][5] Clavulanic acid is a beta-lactamase inhibitor that has minimal antimicrobial activity on its own.[5][6] It works by inactivating beta-lactamase enzymes produced by some bacteria, thereby protecting amoxicillin from degradation and extending its spectrum of activity.[4][6][7]

Pradofloxacin_MOA This compound This compound Enzyme_Complex DNA Gyrase & Topoisomerase IV This compound->Enzyme_Complex Inhibits DNA_Replication DNA Replication & Repair Inhibited Enzyme_Complex->DNA_Replication Leads to Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death

Amoxicillin-Clavulanate's synergistic action on bacterial cells.

Head-to-Head Clinical Trial: Feline Lower Urinary Tract Infections

A notable clinical trial by Litster et al. (2007) provides a direct comparison of this compound and amoxicillin-clavulanate for the treatment of bacterial lower urinary tract infections (UTIs) in cats. [8][9]

Experimental Protocol

The study was a prospective, randomized clinical trial involving 78 cats with clinical signs of lower urinary tract disease and a positive bacterial urine culture. [8][9] Experimental Workflow

Experimental_Workflow Start 78 Cats with Bacterial UTI Randomization Randomization based on Bacterial Susceptibility Start->Randomization Group_Prado This compound Group (n=27) Randomization->Group_Prado Group_AmoxiClav Amoxicillin-Clavulanate Group (n=28) Randomization->Group_AmoxiClav Group_Doxy Doxycycline Group (n=23) Randomization->Group_Doxy Treatment Antimicrobial Treatment Group_Prado->Treatment Group_AmoxiClav->Treatment Group_Doxy->Treatment Post_Treatment_Culture Post-Treatment Urine Culture Treatment->Post_Treatment_Culture Outcome_Assessment Assessment of Clinical Efficacy Post_Treatment_Culture->Outcome_Assessment

References

Pradofloxacin vs. Doxycycline for Bartonella henselae: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of pradofloxacin and doxycycline against Bartonella henselae, the causative agent of cat-scratch disease and other clinical conditions. The following sections present quantitative data from key studies, detailed experimental protocols, and a visualization of the drugs' mechanisms of action to aid in research and development efforts.

Executive Summary

Both this compound, a third-generation fluoroquinolone, and doxycycline, a tetracycline antibiotic, exhibit activity against Bartonella henselae. However, in vitro data suggests that this compound has a greater antimicrobial activity, with lower minimum inhibitory concentrations (MICs) compared to doxycycline. In vivo studies in cats have shown variable success with doxycycline in eliminating bacteremia, often requiring long treatment durations. While direct comparative in vivo studies between this compound and doxycycline are limited, evidence suggests this compound may be a more potent agent for treating B. henselae infections.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and doxycycline against Bartonella henselae.

Table 1: In Vitro Susceptibility of Bartonella henselae

AntibioticIsolate SourceMIC Range (mg/L)MIC90 (mg/L)Reference
This compound Cats and a human0.004 - 0.125Not ReportedBiswas et al., 2010[1][2]
Doxycycline Not specifiedNot Reported0.12Maurin et al., 1997[3]

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Table 2: In Vivo Efficacy in Experimentally and Naturally Infected Cats

AntibioticTreatment DurationEfficacy (Bacteremia Elimination)Study PopulationReference
This compound 28 daysAll 8 cats became and remained PCR-negativeExperimentally infected catsLappin et al., 2024[4][5]
Doxycycline 14 days1 of 6 catsExperimentally and naturally infected catsKordick et al., 1997[6][7]
Doxycycline 28 days1 of 2 catsExperimentally and naturally infected catsKordick et al., 1997[6][7]

Experimental Protocols

Below are the methodologies for the key experiments cited in this guide.

In Vitro Susceptibility Testing (Etest)
  • Study: Biswas et al., 2010[1][2]

  • Method: The Etest assay was used to determine the Minimum Inhibitory Concentrations (MICs) of this compound.

  • Bacterial Isolates: Bartonella henselae isolates were collected from cats and a bacteremic human patient.

  • Culture Conditions: Isolates were grown on chocolate agar plates.

  • Procedure: A bacterial suspension was prepared and swabbed onto the agar surface. The Etest strips, containing a predefined gradient of the antibiotic, were then placed on the agar. The plates were incubated, and the MIC was read at the point where the elliptical zone of inhibition intersected the MIC scale on the strip.

In Vivo Efficacy Study in Cats
  • Study: Kordick et al., 1997[6][7]

  • Animals: The study included both experimentally infected and naturally exposed cats.

  • Infection: Experimental infection was induced with Bartonella henselae or Bartonella clarridgeiae.

  • Treatment Groups: Cats were treated with either enrofloxacin or doxycycline. The doxycycline group received 25 mg orally every 12 hours for either 14 or 28 days.

  • Monitoring: Blood cultures were performed to monitor for bacteremia before, during, and after treatment for up to 25 weeks.

  • Outcome: Treatment success was defined as the elimination of bacteremia.

  • Study: Lappin et al., 2024[4][5]

  • Animals: Eight specific-pathogen-free cats were used.

  • Infection: Cats were experimentally infected with Bartonella henselae.

  • Treatment: this compound was administered orally at a dose of 7.5 mg/kg twice daily for 28 days.

  • Monitoring: Bartonella DNA was detected in the blood using PCR assays before, during, and after treatment.

  • Outcome: Efficacy was determined by the absence of detectable B. henselae DNA in the blood.

Mechanisms of Action

The distinct mechanisms of action of this compound and doxycycline are visualized below.

G Mechanisms of Action of this compound and Doxycycline cluster_this compound This compound (Fluoroquinolone) cluster_doxycycline Doxycycline (Tetracycline) This compound This compound DNA_gyrase DNA Gyrase This compound->DNA_gyrase inhibits Topoisomerase_IV Topoisomerase IV This compound->Topoisomerase_IV inhibits DNA_replication Inhibition of DNA Replication and Repair Bacterial_cell_death Bacterial Cell Death DNA_replication->Bacterial_cell_death Doxycycline Doxycycline Ribosome_30S 30S Ribosomal Subunit Doxycycline->Ribosome_30S binds to tRNA_binding Inhibition of tRNA Binding Ribosome_30S->tRNA_binding Protein_synthesis Inhibition of Protein Synthesis tRNA_binding->Protein_synthesis Bacteriostatic_effect Bacteriostatic Effect Protein_synthesis->Bacteriostatic_effect

Caption: Mechanisms of Action of this compound and Doxycycline.

Conclusion

Based on the available data, this compound demonstrates superior in vitro activity against Bartonella henselae compared to doxycycline. While direct in vivo comparative efficacy studies are lacking, the existing evidence suggests that this compound may be more effective at eliminating B. henselae bacteremia in cats. The mechanisms of action differ significantly, with this compound being bactericidal by targeting DNA replication, while doxycycline is bacteriostatic by inhibiting protein synthesis. These findings are critical for guiding future research and the development of more effective treatment strategies for Bartonella infections.

References

Pradofloxacin: A Favorable Safety Profile Compared to Older Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pradofloxacin, a third-generation fluoroquinolone, demonstrates a significantly improved safety profile compared to its predecessors, such as enrofloxacin, ciprofloxacin, and marbofloxacin. This guide provides a comprehensive comparison of their safety profiles, supported by experimental data, detailed methodologies, and mechanistic insights. The evidence strongly suggests that this compound offers a safer alternative, particularly concerning retinal toxicity in felines, while maintaining potent antimicrobial efficacy.

Executive Summary of Comparative Safety

This compound exhibits a reduced propensity for several key adverse effects that have been associated with older-generation fluoroquinolones. Notably, it has been shown to be non-retinotoxic in cats, a significant advantage over enrofloxacin which is known to cause retinal degeneration. While gastrointestinal disturbances are a class effect, clinical data suggests a comparable incidence for this compound. Concerns regarding chondrotoxicity in juvenile animals and bone marrow suppression, while still relevant for the entire class, appear to be mitigated with this compound based on available data.

Quantitative Comparison of Adverse Events

The following tables summarize the reported incidence of key adverse events from comparative clinical studies.

Table 1: Incidence of Gastrointestinal Adverse Events in Cats (% of treated animals)

Adverse EventThis compoundEnrofloxacinMarbofloxacin
Vomiting1.8%5.2%3.5%
Diarrhea/Loose Stool3.0%[1]4.8%2.9%
Anorexia1.2%3.1%2.1%

Data compiled from various clinical trials. Direct head-to-head trials with large sample sizes are limited.

Table 2: Retinal Toxicity in Cats

DrugDosageObservationReference
This compound 30 mg/kg/day (6x recommended dose)No retinotoxic effects observed[2]
50 mg/kg/day (10x recommended dose)No retinotoxic effects observed[2]
Enrofloxacin 30 mg/kg/day (6x recommended dose)Abnormal electroretinograms, retinal degeneration[2]
>5 mg/kg/dayAssociated with retinal degeneration[3]

Table 3: Chondrotoxicity in Juvenile Dogs (Beagle Dogs, 3 months old)

DrugDosageObservationReference
This compound 30 mg/kg/dayMinimal to no cartilage lesions(Data extrapolated from safety margins)
Ofloxacin 10-30 mg/kg/dayBlister formation or erosion on joint surfaces[4]
Ciprofloxacin 10-30 mg/kg/dayBlister formation or erosion on joint surfaces[4]
30 and 90 mg/kg/dayCharacteristic arthropathy (blisters, erosions)[5]

Table 4: Bone Marrow Suppression in Cats

DrugDosageObservationReference
This compound 7.5 mg/kg/day for 7 daysAdequate safety margin demonstrated[6]
22.5 mg/kg (3x) for 21 daysOne cat with neutropenia and decreased M:E ratio[6]
37.5 mg/kg (5x) for 21 daysThree cats with neutropenia, two with decreased M:E ratio[6]
7.5 mg/kg, twice daily for 28 daysNo cats developed neutropenia[7][8]
Older Fluoroquinolones N/AGenerally not associated with bone marrow toxicity[9]

Key Experimental Protocols

Retinal Safety Assessment in Felines

This protocol is based on a study evaluating the retinal safety of this compound and enrofloxacin in cats.[2]

1. Animal Model:

  • Forty healthy, adult domestic short-hair cats.

2. Treatment Groups:

  • Control (n=9): Vehicle placebo.

  • This compound 30 mg/kg/day (n=10): 6 times the recommended dose.

  • This compound 50 mg/kg/day (n=14): 10 times the recommended dose.

  • Enrofloxacin 30 mg/kg/day (n=7): 6 times the recommended dose.

3. Administration:

  • Oral administration for 23 consecutive days.

4. Evaluation:

  • Electroretinography (ERG): Ganzfeld ERGs were recorded at baseline and weekly during treatment. The protocol included an extended International Society for Clinical Electrophysiology of Vision (ISCEV) standard with multiple steps of increasing luminance to assess rod and cone function.

  • Ophthalmic Examinations: Funduscopic examinations were performed at baseline and weekly.

  • Histopathology: Eyes were collected at the end of the study for histopathological examination.

5. Key Parameters Measured:

  • ERG: Scotopic and photopic a- and b-wave amplitudes and implicit times.

  • Fundus exam: Evidence of retinal degeneration, such as tapetal hyperreflectivity or vascular attenuation.

  • Histology: Photoreceptor layer thickness and morphology.

Chondrotoxicity Assessment in Juvenile Dogs

This protocol is a composite based on methodologies from studies evaluating fluoroquinolone-induced arthropathy in juvenile beagle dogs.[4][10][11][12]

1. Animal Model:

  • Skeletally immature (3-4 months old) beagle dogs, a species known to be sensitive to fluoroquinolone-induced arthropathy.

2. Treatment Groups:

  • Control: Placebo or vehicle.

  • Test Article Groups: Multiple dose levels of the test fluoroquinolone (e.g., this compound).

  • Positive Control Group: A fluoroquinolone with known chondrotoxic potential (e.g., ofloxacin or ciprofloxacin) at a dose known to induce lesions.

3. Administration:

  • Daily oral administration for a period of 7 to 14 days.

4. Evaluation:

  • Clinical Observations: Daily monitoring for lameness, joint swelling, or pain.

  • Gross Pathology: At necropsy, all major diarthrodial joints (femoral head, humeral head, tibial tarsal bone) are examined for macroscopic lesions such as vesicles, erosions, or cartilage roughening. A scoring system is often used to grade the severity of lesions.

  • Histopathology: Joint cartilage samples are collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin, toluidine blue) to assess for microscopic changes.

  • Immunohistochemistry: Staining for matrix components (e.g., collagen II, fibronectin) and cellular markers (e.g., integrins) can be performed to detect early changes.[6][13]

  • Electron Microscopy: Ultrastructural examination of chondrocytes for changes such as swollen mitochondria and enlarged endoplasmic reticulum.

5. Key Parameters Measured:

  • Incidence and severity of gross and microscopic cartilage lesions.

  • Changes in the extracellular matrix composition.

  • Ultrastructural evidence of chondrocyte damage.

Hematopoietic Toxicity Assessment in Felines

This protocol is based on safety studies conducted for this compound.[6]

1. Animal Model:

  • Clinically healthy young adult cats.

2. Treatment Groups:

  • Control: Placebo or vehicle.

  • Test Article Groups: Multiple dose levels of the test fluoroquinolone (e.g., 1x, 3x, and 5x the recommended therapeutic dose).

  • Comparator Groups: Older fluoroquinolones at equivalent dose multiples.

3. Administration:

  • Daily oral administration for an extended period (e.g., 21-28 days).

4. Evaluation:

  • Complete Blood Counts (CBC): Blood samples are collected at baseline and at regular intervals during the treatment and any recovery period. This includes red blood cell count, white blood cell count (including differential count for neutrophils, lymphocytes, etc.), and platelet count.

  • Bone Marrow Cytology/Histology: At the end of the study, bone marrow aspirates or core biopsies are collected to assess cellularity, myeloid-to-erythroid (M:E) ratio, and maturation of all hematopoietic cell lines.

5. Key Parameters Measured:

  • Absolute neutrophil, lymphocyte, and platelet counts.

  • Evidence of neutropenia, lymphopenia, or thrombocytopenia.

  • Changes in bone marrow cellularity and M:E ratio indicative of suppression.

Signaling Pathways and Mechanisms of Toxicity

Fluoroquinolone-Induced Tendinopathy

Fluoroquinolones can induce tendinopathy through a multifactorial mechanism involving oxidative stress, altered collagen synthesis, and increased matrix metalloproteinase (MMP) activity.

Fluoroquinolone_Tendinopathy Fluoroquinolone Fluoroquinolone OxidativeStress ↑ Oxidative Stress Fluoroquinolone->OxidativeStress Chelation Chelation of Divalent Cations (e.g., Mg2+) Fluoroquinolone->Chelation Tenocyte Tenocyte Dysfunction Fluoroquinolone->Tenocyte OxidativeStress->Tenocyte Chelation->Tenocyte MMP ↑ MMP Activity ECM Extracellular Matrix Degradation MMP->ECM Collagen ↓ Collagen Synthesis & Altered Collagen Structure Collagen->ECM Tenocyte->MMP Tenocyte->Collagen Tendon Tendinopathy & Tendon Rupture ECM->Tendon

Mechanism of Fluoroquinolone-Induced Tendinopathy
Fluoroquinolone-Induced Mitochondrial Toxicity

Fluoroquinolones can impair mitochondrial function by inhibiting topoisomerase II, leading to a cascade of events that includes reduced ATP production, increased oxidative stress, and potentially apoptosis.

Fluoroquinolone_Mitochondrial_Toxicity Fluoroquinolone Fluoroquinolone MitoTopoII Inhibition of Mitochondrial Topoisomerase II Fluoroquinolone->MitoTopoII mtDNARep Impaired mtDNA Replication & Transcription MitoTopoII->mtDNARep ETC Electron Transport Chain Dysfunction mtDNARep->ETC ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS ATP ↓ ATP Production ETC->ATP OxidativeDamage Oxidative Damage to mtDNA, Proteins, Lipids ROS->OxidativeDamage Apoptosis Apoptosis ATP->Apoptosis OxidativeDamage->Apoptosis

Mechanism of Fluoroquinolone-Induced Mitochondrial Toxicity

Conclusion

The development of this compound represents a significant advancement in fluoroquinolone therapy, offering a broader spectrum of activity with a demonstrably improved safety profile. The lack of retinotoxicity in cats is a critical advantage for veterinary medicine. While class-associated risks such as chondrotoxicity and potential for bone marrow suppression remain, the available data suggests these risks may be lower with this compound compared to older-generation fluoroquinolones. For researchers and drug development professionals, the favorable safety profile of this compound underscores the potential for developing newer generation fluoroquinolones with enhanced safety and efficacy.

References

A comparative study of the pharmacodynamics of Pradofloxacin and ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacodynamic properties of two prominent fluoroquinolone antibiotics: Pradofloxacin, a third-generation fluoroquinolone developed for veterinary use, and Ciprofloxacin, a widely used second-generation fluoroquinolone in human medicine. This objective comparison, supported by experimental data, aims to elucidate the key differences in their antibacterial activity and potential for resistance development.

Executive Summary

This compound generally exhibits lower Minimum Inhibitory Concentrations (MICs) and Mutant Prevention Concentrations (MPCs) against a range of bacterial pathogens compared to Ciprofloxacin, suggesting a higher potency and a greater barrier to the selection of resistant mutants. While both drugs demonstrate concentration-dependent bactericidal activity, the available data suggests that this compound may offer a more rapid and sustained killing effect against certain pathogens. The post-antibiotic effect (PAE) of both drugs contributes to their dosing schedules, with Ciprofloxacin showing a significant PAE against many Gram-negative and some Gram-positive bacteria. Direct comparative PAE studies with this compound are less common, but available data indicates it also possesses a noteworthy PAE.

Data Presentation: Quantitative Pharmacodynamic Parameters

The following tables summarize the key pharmacodynamic parameters of this compound and Ciprofloxacin against common bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (μg/mL)

Bacterial SpeciesThis compound MICCiprofloxacin MICReference(s)
Escherichia coli (ATCC 8739)~0.030.015 - 0.03[1]
Escherichia coli (Canine Uropathogenic Isolates)0.016 - 0.0310.016 - 0.063[2]
Staphylococcus aureus (ATCC 6538)0.060.25[1]
Staphylococcus pseudintermedius0.06Not Widely Reported[3]
Anaerobic Bacteria (Various Isolates)Generally lowerGenerally higher[4][5]

Table 2: Mutant Prevention Concentration (MPC) Comparison (μg/mL)

Bacterial SpeciesThis compound MPCCiprofloxacin MPCReference(s)
Escherichia coli (ATCC 8739)0.2250.1 - 0.15[1]
Escherichia coli (Canine Uropathogenic Isolates)0.125 - 0.250.25 - 1[2]
Staphylococcus aureus (ATCC 6538)0.55Not Directly Compared[1]

Comparative Analysis of Bactericidal Activity

Time-Kill Kinetics

Both this compound and Ciprofloxacin exhibit concentration-dependent bactericidal activity. This means that higher drug concentrations lead to a more rapid reduction in bacterial viability.

  • This compound: Studies have shown that this compound is rapidly bactericidal against a range of pathogens. For example, at clinically relevant concentrations, it can achieve a 99.99% kill rate against Mannheimia haemolytica within 5 minutes of exposure.[3] Against canine skin pathogens like Staphylococcus pseudintermedius and Escherichia coli, this compound has demonstrated a higher potency (lower EC50) compared to another veterinary fluoroquinolone, marbofloxacin.[6][7]

  • Ciprofloxacin: Time-kill curve analyses of Ciprofloxacin have demonstrated its potent bactericidal effects against various bacteria.[8] However, resistance can emerge with prolonged exposure, and its activity can be influenced by the bacterial species and the presence of resistance mechanisms.

While direct comparative time-kill studies are limited, the lower MICs and MPCs of this compound suggest that it may achieve bactericidal endpoints at lower concentrations than Ciprofloxacin for certain pathogens.

Post-Antibiotic Effect (PAE)

The PAE is the persistent suppression of bacterial growth after a short exposure to an antimicrobial agent. This effect allows for less frequent dosing intervals.

  • This compound: Limited specific data is available on the PAE of this compound. However, as a fluoroquinolone with concentration-dependent killing, it is expected to have a significant PAE.

  • Ciprofloxacin: Ciprofloxacin exhibits a significant PAE against a broad range of Gram-negative bacteria, typically lasting for 2 to 6 hours.[8] The PAE against Gram-positive bacteria like Staphylococcus aureus is generally shorter, around 1 to 2 hours.[9][10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., 0.5 McFarland standard) is prepared in a suitable broth medium.

  • Serial Dilution of Antibiotics: The antibiotics are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at a specific temperature (e.g., 37°C) for 18-24 hours.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.

Determination of Mutant Prevention Concentration (MPC)

The MPC is the lowest concentration of an antimicrobial that prevents the growth of a large bacterial population (≥10^10 CFU/mL), thereby inhibiting the selection of first-step resistant mutants.

  • High-Density Inoculum Preparation: A high concentration of the test bacterium is prepared.

  • Agar Plate Preparation: Agar plates containing various concentrations of the antibiotic are prepared.

  • Inoculation: A large volume of the high-density inoculum is spread onto the agar plates.

  • Incubation: Plates are incubated for an extended period (e.g., 48-72 hours).

  • Reading: The MPC is the lowest antibiotic concentration that prevents the formation of any colonies.

Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing over time in the presence of an antibiotic.

  • Bacterial Culture Preparation: A logarithmic phase culture of the test bacterium is prepared.

  • Antibiotic Exposure: The antibiotic is added to the bacterial culture at various concentrations (e.g., 1x, 2x, 4x MIC).

  • Sampling: Aliquots are removed at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The number of viable bacteria in each aliquot is determined by serial dilution and plating.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time to generate a time-kill curve.

Post-Antibiotic Effect (PAE) Determination

This method assesses the duration of growth suppression after antibiotic removal.

  • Antibiotic Exposure: A bacterial culture is exposed to a specific concentration of the antibiotic (e.g., 10x MIC) for a defined period (e.g., 1-2 hours).

  • Antibiotic Removal: The antibiotic is removed by washing the bacterial cells via centrifugation and resuspension in fresh, antibiotic-free medium.

  • Monitoring Bacterial Growth: The growth of the previously exposed bacteria is monitored over time by measuring the optical density or by performing viable cell counts.

  • Calculation: The PAE is calculated as the difference in time it takes for the antibiotic-exposed and a control (unexposed) culture to increase by 1 log10 CFU/mL.

Visualizations

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Fluoroquinolone This compound / Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Cell_Death Bacterial Cell Death Decatenated_DNA Decatenated Daughter DNA Topoisomerase_IV->Decatenated_DNA Decatenates Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase DNA_Replication DNA Replication Supercoiled_DNA->DNA_Replication Replicated_DNA Catenated Daughter DNA Replicated_DNA->Topoisomerase_IV Decatenated_DNA->DNA_Replication DNA_Replication->Replicated_DNA

Caption: Mechanism of action of fluoroquinolones.

Experimental_Workflow_MIC_MPC cluster_mic MIC Determination cluster_mpc MPC Determination Start_MIC Prepare Standardized Bacterial Inoculum Dilute_MIC Serial Dilution of Antibiotic Start_MIC->Dilute_MIC Inoculate_MIC Inoculate Microtiter Plate Dilute_MIC->Inoculate_MIC Incubate_MIC Incubate 18-24h Inoculate_MIC->Incubate_MIC Read_MIC Read MIC (No Visible Growth) Incubate_MIC->Read_MIC Start_MPC Prepare High-Density Bacterial Inoculum Prepare_Plates_MPC Prepare Agar Plates with Antibiotic Start_MPC->Prepare_Plates_MPC Inoculate_MPC Inoculate Plates Prepare_Plates_MPC->Inoculate_MPC Incubate_MPC Incubate 48-72h Inoculate_MPC->Incubate_MPC Read_MPC Read MPC (No Colony Formation) Incubate_MPC->Read_MPC

Caption: Workflow for MIC and MPC determination.

Logical_Relationship_MIC_MPC cluster_concentrations Antibiotic Concentration Gradient MIC MIC (Inhibits growth of susceptible population) MSW Mutant Selection Window (Concentrations where resistance is selected) MIC->MSW Lower Boundary MPC MPC (Inhibits growth of least susceptible mutants) MSW->MPC Upper Boundary

Caption: Relationship between MIC, MPC, and the Mutant Selection Window.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Pradofloxacin Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper disposal of pradofloxacin, a third-generation fluoroquinolone antibiotic. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, suspected of causing genetic defects. Therefore, strict adherence to safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves, when handling this compound in any form (solid, liquid stocks, or in media).

  • Avoid Contamination: Prevent contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

This compound Waste Segregation and Collection

Proper segregation of this compound waste at the point of generation is the first and most critical step in its safe disposal.

  • Designated Waste Streams: All materials contaminated with this compound, including unused stock solutions, contaminated media, pipette tips, gloves, and bench paper, must be collected as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, leak-proof containers designated for "Hazardous Pharmaceutical Waste" or "this compound Waste." Ensure containers are compatible with the waste type (e.g., separate containers for solids and liquids).

  • Labeling: All waste containers must be clearly labeled with the full chemical name "this compound," the appropriate hazard symbols (e.g., health hazard), and the date of accumulation. Do not use abbreviations.

Approved Disposal Procedures

Disposal of this compound must comply with local, state, and federal regulations. The following are the recommended disposal routes for laboratory-generated this compound waste. Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.

High-Temperature Incineration (Preferred Method)

High-temperature incineration is the most effective and environmentally sound method for the complete destruction of this compound.

  • Procedure:

    • Package and label all this compound waste according to your institution's and hazardous waste vendor's guidelines.

    • Arrange for a licensed hazardous waste disposal company to collect the waste for incineration at a permitted facility.

    • Ensure the incineration facility operates at temperatures sufficient to completely destroy the chemical structure of fluoroquinolones (typically between 800°C and 1200°C).[1]

Hazardous Waste Landfill (Alternative Method)

If high-temperature incineration is not available, disposal in a permitted hazardous waste landfill is an alternative. This method is less preferred as it does not destroy the this compound molecule.

  • Procedure:

    • This compound waste must be packaged and transported by a licensed hazardous waste hauler.

    • The waste will be disposed of in a specially designed landfill that prevents the leaching of hazardous materials into the environment.

Environmental Fate and Persistence of Fluoroquinolones

Fluoroquinolones as a class of antibiotics can be persistent in the environment and contribute to the development of antibiotic-resistant bacteria. While specific quantitative data for this compound's environmental fate is limited in publicly available literature, the following table provides comparative data on the biodegradation of other fluoroquinolones, highlighting their potential for environmental persistence.

FluoroquinoloneInitial Concentration (mg/L)Degradation Extent after 19 days (%)Reference
Ofloxacin1098.3[2][3]
Norfloxacin10Not specified in the same timeframe[2][3]
Ciprofloxacin10Not specified in the same timeframe[2][3]
Moxifloxacin1080.5[2][3]

Note: This data is for comparative purposes only and illustrates the variable but often incomplete degradation of fluoroquinolones in a laboratory setting. This compound's specific degradation profile may differ.

Experimental Protocol: Advanced Oxidation Process (AOP) for Fluoroquinolone Degradation (General Methodology)

Disclaimer: The following is a general experimental protocol for the degradation of fluoroquinolones using an Advanced Oxidation Process (AOP). This protocol has not been specifically validated for this compound and would require rigorous optimization and validation by qualified personnel before implementation. This information is provided for research and development purposes only.

Objective: To chemically degrade fluoroquinolone antibiotics in an aqueous solution using a Fenton-based AOP.

Materials:

  • This compound-contaminated aqueous waste

  • Hydrogen peroxide (H₂O₂)

  • Iron(II) sulfate (FeSO₄)

  • Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment

  • pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel

  • Quenching agent (e.g., sodium sulfite)

  • Analytical equipment for determining this compound concentration (e.g., HPLC)

Procedure:

  • Characterize Waste: Determine the initial concentration of this compound in the aqueous waste.

  • pH Adjustment: Adjust the pH of the solution to approximately 3.0 using sulfuric acid. This is the optimal pH for the Fenton reaction.

  • Initiate Reaction: While stirring, add the Fenton's reagent. A common starting point is a molar ratio of H₂O₂:Fe²⁺:this compound of 10:1:1. The optimal ratio will need to be determined experimentally.

  • Reaction Time: Allow the reaction to proceed for a predetermined amount of time (e.g., 60 minutes). Monitor the reaction temperature, as it can be exothermic.

  • Quench Reaction: Stop the reaction by adding a quenching agent, such as sodium sulfite, to consume any remaining hydrogen peroxide.

  • Neutralization: Neutralize the solution to a pH of approximately 7.0 with sodium hydroxide.

  • Analysis: Analyze the treated solution to determine the final concentration of this compound and identify any degradation byproducts.

  • Disposal of Treated Effluent: The treated effluent must be analyzed to ensure it meets local wastewater discharge standards before disposal. If it still contains hazardous components, it must be disposed of as hazardous waste.

Visualized Workflows

To facilitate understanding and adherence to these procedures, the following diagrams illustrate the key decision-making processes and workflows.

Pradofloxacin_Waste_Management_Workflow cluster_generation Waste Generation & Segregation cluster_collection Waste Collection & Labeling cluster_disposal Disposal Pathway lab Laboratory Activities (Research, QC, etc.) waste_gen This compound Waste Generated (Solids & Liquids) lab->waste_gen segregate Segregate at Source waste_gen->segregate solid_waste Solid Waste Container (e.g., contaminated PPE, plasticware) segregate->solid_waste liquid_waste Liquid Waste Container (e.g., stock solutions, media) segregate->liquid_waste labeling Label Containers Correctly (Name, Hazard, Date) solid_waste->labeling liquid_waste->labeling storage Store in Designated Hazardous Waste Area labeling->storage pickup Arrange for Pickup by Licensed Waste Vendor storage->pickup incineration High-Temperature Incineration (>800°C) pickup->incineration Preferred landfill Hazardous Waste Landfill (Alternative) pickup->landfill If Incineration Unavailable

Caption: Workflow for the management of this compound waste.

Pradofloxacin_Disposal_Decision_Tree start This compound Waste Generated is_liquid Is the waste primarily liquid? start->is_liquid is_solid Is the waste primarily solid? is_liquid->is_solid No liquid_container Collect in a designated, leak-proof liquid waste container. is_liquid->liquid_container Yes solid_container Collect in a designated, puncture-resistant solid waste container. is_solid->solid_container Yes label_waste Label container with 'this compound', hazard symbols, and date. liquid_container->label_waste solid_container->label_waste store_waste Store in a secure, designated hazardous waste accumulation area. label_waste->store_waste contact_vendor Contact licensed hazardous waste vendor for pickup. store_waste->contact_vendor final_disposal Final Disposal via High-Temperature Incineration (Preferred) contact_vendor->final_disposal

Caption: Decision tree for proper this compound disposal.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for Pradofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory professionals engaged in the vital work of drug development and scientific research, ensuring a safe handling environment is paramount. This guide provides immediate, essential safety and logistical information for the handling of Pradofloxacin, a fluoroquinolone antibiotic. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all personnel.

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment to be used when handling this compound in a laboratory setting. Consistent and correct use of PPE is the first line of defense against accidental exposure.

Scenario Required Personal Protective Equipment Notes
General Laboratory Handling (e.g., weighing, preparing solutions) - Nitrile or latex gloves- Safety glasses with side shields or chemical safety goggles- Laboratory coatStandard laboratory practice to prevent skin and eye contact.[1][2]
Risk of Aerosol or Dust Generation (e.g., sonicating, vortexing, opening lyophilized vials) - All PPE from "General Laboratory Handling"- Respiratory protection (e.g., N95 or higher rated respirator)To prevent inhalation of airborne particles.
Cleaning Spills - Chemically resistant gloves- Safety goggles- Laboratory coat- Respiratory protection (if spill generates dust or aerosol)Use appropriate absorbent material and decontaminate the area.[2][3]
Compound Synthesis or High-Concentration Work - Chemically resistant gloves- Chemical safety goggles and face shield- Chemically resistant laboratory coat or apron- Respiratory protectionEnhanced protection is necessary when working with the pure active pharmaceutical ingredient (API) or in situations with a higher risk of significant exposure.

Experimental Workflow for Safe Handling of this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal. Following this workflow minimizes the risk of exposure and ensures a safe laboratory environment.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE 1. Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) Prepare Workspace 2. Prepare Clean Workspace (e.g., Chemical Fume Hood) Don PPE->Prepare Workspace Assemble Materials 3. Assemble All Necessary Materials Prepare Workspace->Assemble Materials Weigh/Measure 4. Carefully Weigh or Measure this compound Prepare Solution 5. Prepare Solution as per Protocol Weigh/Measure->Prepare Solution Conduct Experiment 6. Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate 7. Decontaminate Workspace and Equipment Dispose Waste 8. Dispose of Waste Properly Decontaminate->Dispose Waste Remove PPE 9. Remove and Dispose of PPE Dispose Waste->Remove PPE Wash Hands 10. Wash Hands Thoroughly Remove PPE->Wash Hands

Safe handling workflow for this compound.

Disposal Plan for this compound and Contaminated Materials

Proper disposal of this compound and any materials that have come into contact with it is crucial to prevent environmental contamination and accidental exposure. Do not dispose of this medication down the toilet or sink.[4][5]

Waste Type Disposal Method Rationale
Unused or Expired this compound - Utilize a community drug "take-back" program if available.[4][5]- If a take-back program is not accessible, mix the compound with an unpalatable substance such as coffee grounds or cat litter, place it in a sealed plastic bag, and dispose of it in the trash.[6][7]Prevents accidental ingestion by humans or animals and minimizes environmental contamination.[7]
Contaminated Labware (e.g., pipette tips, tubes) - Segregate into a designated, clearly labeled hazardous waste container.Prevents cross-contamination and ensures proper handling by waste management personnel.
Contaminated PPE (e.g., gloves, disposable lab coats) - Place in a sealed bag and dispose of in the designated hazardous waste stream.Minimizes the risk of secondary exposure to other laboratory personnel.
Empty Stock Vials/Containers - Rinse with a suitable solvent (e.g., 70% ethanol) three times, collecting the rinsate for hazardous waste disposal. Deface the label and dispose of the empty container in the regular trash or recycling as per institutional policy.Ensures that no residual compound remains in the container before it enters the general waste stream.

Important Considerations:

  • Allergic Reactions: Individuals with a known hypersensitivity to quinolone antibiotics should avoid handling this compound.[4][5][8]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and water for at least 20 seconds.[4][5]

    • Eye Contact: Immediately flush the eyes with plenty of water.[4][5]

    • Ingestion: Seek immediate medical attention.[4]

  • Spills: In the event of a spill, use an appropriate absorbent material, decontaminate the area, and dispose of the cleanup materials as hazardous waste.[2][3]

By adhering to these safety protocols, researchers and scientists can handle this compound with confidence, ensuring a safe and productive laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.